2-Bromo-5-(methylsulfonyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-5-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXQHWYUAIXKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432546 | |
| Record name | 2-BROMO-5-(METHYLSULFONYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343262-51-1 | |
| Record name | 2-Bromo-5-(methylsulfonyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343262-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-BROMO-5-(METHYLSULFONYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-(methylsulfonyl)pyridine (CAS Number: 343262-51-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-(methylsulfonyl)pyridine, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and explores its application in the development of kinase inhibitors, particularly those targeting the p38 MAP kinase signaling pathway.
Core Molecular Data
This compound is a substituted pyridine derivative featuring a bromine atom at the 2-position and a methylsulfonyl group at the 5-position.[1][2] This combination of functional groups makes it a versatile reagent in organic synthesis, particularly for the construction of complex heterocyclic molecules used in drug discovery. The bromine atom serves as a handle for various cross-coupling reactions, while the electron-withdrawing methylsulfonyl group can influence the reactivity of the pyridine ring.[1]
| Property | Value | Source |
| CAS Number | 343262-51-1 | [2] |
| Molecular Formula | C₆H₆BrNO₂S | [2] |
| Molecular Weight | 236.09 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| SMILES | CS(=O)(=O)c1ccc(Br)nc1 | [2] |
| InChI Key | ZRXQHWYUAIXKRL-UHFFFAOYSA-N | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [3] |
Spectroscopic Profile
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | d | 1H | H-6 |
| ~8.2 | dd | 1H | H-4 |
| ~7.8 | d | 1H | H-3 |
| ~3.1 | s | 3H | -SO₂CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-2 |
| ~148 | C-6 |
| ~138 | C-4 |
| ~135 | C-5 |
| ~122 | C-3 |
| ~44 | -SO₂CH₃ |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Ion |
| 235/237 | [M]⁺ |
| 236/238 | [M+H]⁺ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1570, 1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |
| 1310, 1150 | Strong | Asymmetric and symmetric SO₂ stretching |
| 850-800 | Strong | C-H out-of-plane bending |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the oxidation of its thioether precursor, 2-bromo-5-(methylthio)pyridine.
Objective: To synthesize this compound via oxidation.
Reaction Scheme:
Materials:
-
2-bromo-5-(methylthio)pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≥2.2 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-bromo-5-(methylthio)pyridine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add m-CPBA (≥2.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Application in Drug Discovery: Suzuki-Miyaura Coupling
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex molecules with potential biological activity.
Objective: To perform a Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Role in Kinase Inhibitor Development
Substituted pyridines are a cornerstone in the development of kinase inhibitors. The this compound scaffold is particularly relevant for the synthesis of inhibitors targeting the p38 mitogen-activated protein (MAP) kinase signaling pathway. Dysregulation of this pathway is implicated in inflammatory diseases and cancer.[4]
Inhibitors derived from this scaffold can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the p38 MAP kinase and preventing its phosphorylation activity. This, in turn, blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a three-tiered cascade involving a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and the p38 MAP Kinase.[5][6][7]
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its dual functionality allows for the synthesis of a wide range of complex heterocyclic compounds. Its application in the development of p38 MAP kinase inhibitors highlights its importance in the search for new therapeutics for inflammatory diseases and cancer. The experimental protocols provided in this guide offer a starting point for the synthesis and derivatization of this important compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
2-Bromo-5-(methylsulfonyl)pyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical information for 2-Bromo-5-(methylsulfonyl)pyridine, a heterocyclic organic compound relevant in medicinal chemistry and organic synthesis.
Chemical Identity and Properties
This compound is a substituted pyridine derivative. The presence of a bromo group and a methylsulfonyl group makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.
Table 1: Physicochemical Data for this compound
| Property | Value | Citations |
| Molecular Formula | C6H6BrNO2S | [1][2][3][4] |
| Molecular Weight | 236.09 g/mol | [1][3][5] |
| Monoisotopic Mass | 234.93026 Da | [5] |
| CAS Number | 343262-51-1 | [1][2][3] |
Structural Information
The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a bromine atom and at the 5-position with a methylsulfonyl group. This arrangement of functional groups offers specific reactivity profiles for further chemical modifications.
Figure 1: Chemical structure of this compound.
As no specific experimental protocols or signaling pathways are directly associated with this chemical compound in the provided search results, a logical workflow for a researcher using this compound is presented below.
Logical Workflow for Compound Utilization
The following diagram illustrates a typical workflow for a researcher utilizing this compound in a drug discovery or chemical synthesis project.
Figure 2: A generalized workflow for the application of this compound in a research context.
This guide provides a foundational understanding of this compound. For detailed experimental procedures and safety information, researchers should consult specific literature and safety data sheets (SDS).
References
- 1. 343262-51-1|this compound|BLD Pharm [bldpharm.com]
- 2. aobchem.com [aobchem.com]
- 3. This compound | 343262-51-1 [chemicalbook.com]
- 4. PubChemLite - this compound (C6H6BrNO2S) [pubchemlite.lcsb.uni.lu]
- 5. 3-Bromo-5-(methylsulfonyl)pyridine | C6H6BrNO2S | CID 22391981 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-5-(methylsulfonyl)pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-(methylsulfonyl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document details its chemical identity, structural features, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, it explores the applications of this compound, particularly as a versatile intermediate in the development of kinase inhibitors and other biologically active molecules. The information is presented to support researchers and professionals in drug discovery and organic synthesis.
Introduction
This compound is a substituted pyridine derivative that has emerged as a valuable synthon in organic chemistry. The pyridine ring is a privileged scaffold in medicinal chemistry, and its functionalization with a bromine atom and a methylsulfonyl group at specific positions offers unique opportunities for molecular elaboration. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the pyridine ring, making this compound a key intermediate in the synthesis of complex molecular architectures with potential therapeutic applications.
IUPAC Name and Structure
The nomenclature and structural representation of the target compound are fundamental to its chemical identity.
-
IUPAC Name: this compound[1]
-
Synonyms: 2-bromo-5-methylsulfonylpyridine
-
Structure:
Chemical Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Weight | 236.09 g/mol | [1] |
| Appearance | Solid | [3] |
| Boiling Point | 387.7 °C at 760 mmHg | |
| Melting Point | Not available | |
| Solubility | Not available | |
| InChI Key | ZRXQHWYUAIXKRL-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The most common and logical synthetic route to this compound involves the oxidation of its methylthio precursor, 2-bromo-5-(methylthio)pyridine. This two-step process typically starts from a commercially available brominated pyridine derivative.
Synthetic Pathway
The overall synthetic scheme involves the nucleophilic aromatic substitution of a suitable dihalopyridine with a methylthiolate source, followed by oxidation of the resulting sulfide to the sulfone.
Experimental Protocol
This section provides a detailed, generalized experimental protocol for the synthesis of this compound.
Step 1: Synthesis of 2-Bromo-5-(methylthio)pyridine
-
Reaction Setup: To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-(methylthio)pyridine.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 2-bromo-5-(methylthio)pyridine (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, approximately 2.2 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).[4]
-
Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.[4]
Spectroscopic Data (Predicted)
¹H NMR (Predicted):
-
The spectrum is expected to show three aromatic protons with distinct chemical shifts due to the electronic effects of the bromo and methylsulfonyl substituents.
-
A singlet corresponding to the methyl protons of the sulfonyl group would be observed in the upfield region.
¹³C NMR (Predicted):
-
The spectrum will display six distinct carbon signals, including five for the pyridine ring and one for the methyl group. The chemical shifts will be influenced by the electronegative substituents.
FT-IR (Predicted):
-
Characteristic absorption bands for the S=O stretching of the sulfonyl group are expected in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
Bands corresponding to C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching of the pyridine ring, will also be present.
Mass Spectrometry (Predicted):
-
The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Fragmentation patterns may involve the loss of the methylsulfonyl group or the bromine atom.
Applications in Drug Development and Research
This compound is a valuable building block in the synthesis of biologically active compounds, particularly in the field of kinase inhibitors. The pyridine scaffold is known to interact with the hinge region of many kinases, and the substituents at the 2- and 5-positions allow for the exploration of structure-activity relationships to achieve potency and selectivity.
The bromine atom at the 2-position is particularly useful for introducing various aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling reactions. This allows for the synthesis of a library of compounds with diverse substitutions to probe the binding pocket of the target kinase. The methylsulfonyl group at the 5-position, being a strong electron-withdrawing group, can influence the overall electronic properties of the molecule and participate in hydrogen bonding interactions with the protein target.
Derivatives of brominated pyridines have been successfully utilized in the development of inhibitors for various kinases, including p38 MAP kinase, which is implicated in inflammatory diseases. The versatile nature of this compound makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
Conclusion
This compound is a key heterocyclic intermediate with significant potential in organic synthesis and drug discovery. This technical guide has provided a comprehensive overview of its chemical identity, properties, and a detailed synthetic protocol. The strategic placement of the bromo and methylsulfonyl groups on the pyridine ring offers a versatile platform for the development of novel compounds, particularly in the area of kinase inhibitor research. The information presented herein is intended to be a valuable resource for scientists and researchers working in these fields.
References
Spectroscopic Data of 2-Bromo-5-(methylsulfonyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Bromo-5-(methylsulfonyl)pyridine. Due to the limited availability of experimentally-derived public data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.
Compound Overview
IUPAC Name: this compound Molecular Formula: C₆H₆BrNO₂S Molecular Weight: 236.09 g/mol Structure:
O || Br-C1=C-C=N-C=C-S(=O)-C | | | H H H
This compound is a halogenated pyridine derivative containing a sulfone functional group. Such compounds are of interest in medicinal chemistry and materials science due to the diverse reactivity of the pyridine ring and the chemical stability and hydrogen-bonding capabilities of the methylsulfonyl group. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical chemical shifts and fragmentation patterns observed for substituted pyridines and sulfones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | d | 1H | H-6 |
| ~8.15 | dd | 1H | H-4 |
| ~7.70 | d | 1H | H-3 |
| ~3.10 | s | 3H | -SO₂CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C-6 |
| ~142.0 | C-2 |
| ~138.5 | C-4 |
| ~135.0 | C-5 |
| ~122.0 | C-3 |
| ~44.5 | -SO₂CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Solid, KBr)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Weak | C-H stretch (methyl) |
| ~1580, 1470, 1420 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1320-1280 | Strong | Asymmetric SO₂ stretch |
| ~1160-1120 | Strong | Symmetric SO₂ stretch |
| ~1050-1000 | Medium | C-Br stretch |
| ~900-800 | Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)
| m/z (amu) | Predicted Ion | Notes |
| 235.9/237.9 | [M+H]⁺ | Characteristic 1:1 isotopic pattern for Bromine. |
| 257.9/259.9 | [M+Na]⁺ | Common sodium adduct. |
| 157.0 | [M-SO₂CH₃+H]⁺ | Loss of the methylsulfonyl group. |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Acquisition Time: 3.0 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Acquisition Time: 1.5 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The homogenous mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: A dilute solution of this compound is prepared by dissolving ~1 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and water, with 0.1% formic acid added to promote protonation.
Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (N₂): 30 psi
-
Drying Gas (N₂) Flow Rate: 5 L/min
-
Drying Gas Temperature: 325 °C
-
Mass Range: m/z 50-500
Data Analysis: The resulting mass spectrum is analyzed to identify the protonated molecular ion ([M+H]⁺) and any significant adducts or fragment ions. The isotopic distribution pattern for bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic feature.
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the workflow and the relationship between the different spectroscopic techniques for the structural elucidation of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Disclaimer: The spectroscopic data presented in this document are predicted values and have not been derived from experimental measurements of this compound. This guide is intended for informational and illustrative purposes only. Experimental results may vary.
2-Bromo-5-(methylsulfonyl)pyridine physical properties (melting point, solubility)
For immediate release: This document provides a comprehensive technical overview of the physical properties and relevant experimental protocols for 2-Bromo-5-(methylsulfonyl)pyridine, a heterocyclic building block with potential applications in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Core Physical Properties
Quantitative data regarding the physical properties of this compound is not extensively available in peer-reviewed literature. The following table summarizes the available predicted and any experimentally determined data. Researchers are strongly encouraged to determine these values experimentally for their specific batches.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO₂S | PubChem[1] |
| Molecular Weight | 236.09 g/mol | ChemicalBook[2] |
| CAS Number | 343262-51-1 | AOBChem USA, CP Lab Safety[3][4] |
| Melting Point | Data not available | - |
| Boiling Point | 387.7 ± 42.0 °C (Predicted) | - |
| pKa | -2.76 ± 0.10 (Predicted) | - |
| Solubility | Data not available | - |
Experimental Protocols
Due to the lack of published experimental data for the melting point and solubility of this compound, this section provides detailed, standard methodologies for their determination in a laboratory setting.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of purity. The following protocol outlines the capillary method for its determination.
Methodology:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any crystals using a mortar and pestle.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the open end of the capillary tube on the sample and then tapping the sealed end on a hard surface to compact the material.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to determine a rough melting range.
-
Accurate Determination: For an accurate measurement, start with a fresh sample and heat rapidly to about 15-20 °C below the approximate melting point observed in the preliminary run. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point. For a pure compound, this range should be narrow (typically ≤ 1 °C).
Determination of Solubility
Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and biological assays. A qualitative and quantitative approach is described below.
Qualitative Solubility Assessment:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Procedure:
-
Add approximately 10 mg of this compound to a small test tube.
-
Add 0.5 mL of the selected solvent.
-
Vortex or agitate the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).
-
Visually inspect the solution. Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (most or all of the solid remains).
-
Quantitative Solubility Determination (Gravimetric Method):
-
Saturated Solution Preparation: In a sealed vial, add an excess amount of this compound to a known volume of the chosen solvent.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Phase Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant using a pre-weighed, airtight syringe.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated in terms of mg/mL or mol/L using the mass of the dissolved solid and the volume of the supernatant taken.
Logical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for a researcher when encountering a novel or uncharacterized compound like this compound.
References
Technical Guide: Safety and Handling of 2-Bromo-5-(methylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. A comprehensive Safety Data Sheet (SDS) for 2-Bromo-5-(methylsulfonyl)pyridine (CAS No. 343262-51-1) was not publicly available at the time of writing. The information herein is compiled from supplier product pages, data from structurally similar compounds, and general principles of laboratory safety. It is not a substitute for a manufacturer-provided SDS. A thorough risk assessment should be conducted before handling this chemical.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2-Bromo-5-(methanesulfonyl)pyridine, 5-Methylsulfonyl-2-bromopyridine |
| CAS Number | 343262-51-1[1] |
| Molecular Formula | C₆H₆BrNO₂S[1] |
| Molecular Weight | 236.09 g/mol [1] |
| Structure | |
|
|
Hazard Identification
This compound is classified as hazardous. The primary known hazard is acute oral toxicity.[2]
GHS Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
GHS Label Elements:
| Pictogram | Signal Word | Hazard Statement |
| Warning | H302: Harmful if swallowed[2] |
Potential Hazards (inferred from related compounds):
-
Skin Irritation: Similar brominated and sulfonyl-containing aromatic compounds can cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.
First-Aid Measures
Immediate medical attention is recommended in case of exposure.
| Exposure Route | First-Aid Protocol |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person. |
| Inhalation | Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice. |
| Skin Contact | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice. |
| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice. |
Fire-Fighting Measures
| Parameter | Information |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide. |
| Fire-Fighting Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |
Accidental Release Measures
| Step | Protocol |
| Personal Precautions | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or in enclosed spaces, a respirator may be necessary. Ensure adequate ventilation. |
| Containment | Sweep up the spilled solid material, avoiding dust generation. |
| Clean-up | Place the collected material into a sealed, labeled container for hazardous waste disposal. |
| Environmental Precautions | Prevent the material from entering drains or waterways. |
Handling and Storage
| Aspect | Protocol |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. |
Exposure Controls and Personal Protection
| Control | Specification |
| Engineering Controls | Work in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator. |
Physical and Chemical Properties
| Property | Value |
| Appearance | Solid (form may vary) |
| Odor | No data available |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | No data available |
| Flash Point | Not applicable (combustible solid)[2] |
Stability and Reactivity
| Parameter | Information |
| Reactivity | No specific data available. |
| Chemical Stability | Stable under recommended storage conditions. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides, sulfur oxides, hydrogen bromide. |
Toxicological Information
| Endpoint | Value |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[2] |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Carcinogenicity | No data available |
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the sewer system.
Experimental Protocols
Note: No specific experimental protocols involving this compound were found in the publicly available literature. The following are general best-practice protocols for handling a hazardous solid chemical in a research setting.
Protocol 1: Weighing and Dispensing
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don the appropriate PPE: lab coat, chemical safety goggles, and nitrile gloves.
-
Designate a specific area within the fume hood for weighing.
-
-
Procedure:
-
Place a calibrated analytical balance inside the fume hood.
-
Use a clean, tared weigh boat or container.
-
Carefully open the stock container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid generating dust.
-
Securely close the stock container.
-
Record the weight and proceed with the experimental use of the weighed compound.
-
-
Clean-up:
-
Carefully clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent and then soap and water.
-
Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly after completing the task.
-
Visualizations
Caption: General workflow for responding to a chemical spill in a laboratory setting.
References
2-Bromo-5-(methylsulfonyl)pyridine GHS hazard statements
An In-depth Technical Guide to the GHS Hazard Statements for 2-Bromo-5-(methylsulfonyl)pyridine
This technical guide provides a detailed overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements associated with this compound. The information is intended for researchers, scientists, and professionals in drug development who handle this compound.
It is important to note that various chemical suppliers report different CAS Numbers for this structure and its close isomers. This guide synthesizes data from sources for this compound and its isomers, such as 2-Bromo-6-(methylsulfonyl)pyridine (CAS 98626-92-7) and 5-Bromo-2-(methylsulfonyl)pyridine (CAS 98626-95-0), which are expected to have very similar toxicological profiles due to their structural similarity.
GHS Hazard Classification
The GHS classification for this compound and its close isomers indicates that it is a hazardous substance requiring careful handling. The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.
Data Presentation: GHS Hazard Summary
The following table summarizes the GHS hazard information based on available safety data sheets for closely related isomers.
| GHS Element | Description |
| Hazard Pictogram |
GHS07: Exclamation Mark[1] |
| Signal Word | Warning [1] |
| Hazard Statements | H302: Harmful if swallowed.[1][2]H315: Causes skin irritation.[1][2][3]H319: Causes serious eye irritation.[1][2][3]H335: May cause respiratory irritation.[1][2][3] |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2][3]P264: Wash skin thoroughly after handling.[2]P270: Do not eat, drink or smoke when using this product.[2]P271: Use only outdoors or in a well-ventilated area.[2]P280: Wear protective gloves/eye protection/face protection.[2]Response: P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]P312: Call a POISON CENTER/doctor if you feel unwell.[2]P330: Rinse mouth.[2]P332+P313: If skin irritation occurs: Get medical advice/attention.[2]P337+P313: If eye irritation persists: Get medical advice/attention.[2]P362: Take off contaminated clothing and wash before reuse.[2]Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]P405: Store locked up.[2]Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Protocols
Detailed experimental protocols for the toxicological studies that form the basis of these GHS classifications are not available in the public domain safety data sheets. The hazard statements are derived from standardized testing or from data on structurally similar compounds.
-
H302 (Harmful if swallowed): This classification is typically based on acute oral toxicity studies (e.g., OECD Test Guideline 420, 423, or 425) that determine the median lethal dose (LD50) of a substance in animal models, usually rats. The result for this chemical falls into GHS Category 4 for acute oral toxicity.
-
H315 (Causes skin irritation): This is determined through in vivo or in vitro skin irritation tests (e.g., OECD Test Guideline 404 or 439). These tests assess the potential of a substance to cause reversible inflammatory changes to the skin.
-
H319 (Causes serious eye irritation): This classification is based on tests that evaluate the potential of a substance to produce reversible changes in the eye (e.g., OECD Test Guideline 405 or 492).
-
H335 (May cause respiratory irritation): This is often based on observations of respiratory effects in animal studies, human exposure data, or from the properties of the chemical itself (e.g., reactivity, volatility).
Mandatory Visualization
The following diagram illustrates the logical workflow from the intrinsic hazardous properties of this compound to the communication of these hazards as mandated by the GHS.
GHS Hazard Communication Workflow for the Compound.
References
2-Bromo-5-(methylsulfonyl)pyridine role as a synthetic building block
An In-depth Technical Guide to 2-Bromo-5-(methylsulfonyl)pyridine: A Core Synthetic Building Block
Introduction
This compound is a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. Its structure, which incorporates a pyridine ring, a reactive bromine atom, and a strongly electron-withdrawing methylsulfonyl group, makes it an ideal precursor for the synthesis of a wide range of complex organic molecules. The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The bromine atom serves as a handle for various cross-coupling reactions, while the methylsulfonyl group activates the pyridine ring for nucleophilic aromatic substitution and can influence the physicochemical properties and biological activity of the final compounds.
This technical guide provides a comprehensive overview of the properties, core reactivity, and applications of this compound, with a focus on its role in the synthesis of biologically active molecules, particularly kinase inhibitors.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 343262-51-1 / 98626-95-0 | [3][4][5] |
| Molecular Formula | C₆H₆BrNO₂S | [3][6] |
| Molecular Weight | 236.09 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| Alternate Names | 5-Bromo-2-(methylsulfonyl)pyridine | [3] |
| Purity | Typically ≥97% | [3][4] |
| SMILES | O=S(C1=CN=C(Br)C=C1)(C)=O | [6] |
| InChI Key | ZRXQHWYUAIXKRL-UHFFFAOYSA-N | [4] |
Core Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the interplay between the bromine atom and the electron-deficient pyridine ring, which is further activated by the para-positioned methylsulfonyl group. This unique electronic arrangement makes it a versatile substrate for several key synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 2-position of the pyridine ring is an excellent site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide.[7] In the context of this compound, this reaction is used to introduce various aryl or heteroaryl substituents, creating biphenyl-like structures that are common motifs in pharmacologically active compounds.[8]
A typical reaction involves coupling this compound with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system.[9][10]
Experimental Protocol: Synthesis of 2-Aryl-5-(methylsulfonyl)pyridines via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar bromopyridine derivatives.[11][12]
-
Objective: To synthesize a 2-aryl-5-(methylsulfonyl)pyridine derivative.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and degassed water (4:1 v/v)
-
-
Procedure:
-
To a dry reaction vessel (e.g., a round-bottom flask or Schlenk tube), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-(methylsulfonyl)pyridine.
-
Table of Suzuki Coupling Reaction Data (Based on Analogous Substrates) [12]
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, coupling aryl halides with primary or secondary amines.[13][14][15] This reaction allows for the direct installation of amino groups onto the pyridine core of this compound, providing access to a class of compounds widely explored in drug discovery.
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the product and regenerate the catalyst.[13]
Experimental Protocol: Synthesis of N-Substituted 2-Amino-5-(methylsulfonyl)pyridines
This protocol is adapted for the Buchwald-Hartwig amination of bromopyridines.[13][16]
-
Objective: To synthesize an N-substituted 2-amino-5-(methylsulfonyl)pyridine derivative.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
A suitable phosphine ligand, e.g., 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry, sealable reaction tube, add this compound, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand under an inert atmosphere.
-
Add the anhydrous toluene, followed by the amine.
-
Seal the tube and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the desired product.
-
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings.[17] The pyridine ring is inherently electron-deficient, and this property is significantly enhanced by the strong electron-withdrawing effect of the methylsulfonyl group. This activation facilitates the displacement of the bromide leaving group by a variety of nucleophiles.[18][19]
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate.[18] The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups, such as the methylsulfonyl group, that can delocalize the negative charge.
Experimental Protocol: SNAr with an Amine Nucleophile
This is a general protocol for SNAr reactions on activated halopyridines.[18]
-
Objective: To substitute the bromine atom with a nucleophile (e.g., morpholine).
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in DMSO.
-
Add potassium carbonate and morpholine to the stirred solution.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and pour it into a beaker of water, which should cause the product to precipitate.
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[20] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important drug target classes of the 21st century.[21][22]
The pyridine core is a well-established scaffold for the development of kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[1] this compound is a valuable starting material for synthesizing such inhibitors. The 2-position can be functionalized via cross-coupling to introduce groups that occupy the ATP-binding pocket, while the methylsulfonyl group can form hydrogen bonds and improve solubility and pharmacokinetic properties. Derivatives of similar bromopyridines have been successfully used to synthesize potent inhibitors for various kinases, including p38 MAP kinase and Polo-like kinase 4 (PLK4).[1][23]
Visualizations
Reactivity and Application Workflow
Caption: Synthetic utility of this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Simplified Kinase Inhibition Pathway
Caption: Mechanism of action for a synthesized kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-Bromo-5-(methanesulfonyl)pyridine | 343262-51-1 [sigmaaldrich.com]
- 5. 98626-95-0|5-Bromo-2-(methylsulfonyl)pyridine|BLD Pharm [bldpharm.com]
- 6. 343262-51-1|this compound|BLD Pharm [bldpharm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scientificarchives.com [scientificarchives.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Synthesis of Substituted Pyridines Using 2-Bromo-5-(methylsulfonyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-5-(methylsulfonyl)pyridine is a versatile heterocyclic building block crucial in medicinal chemistry and materials science. The pyridine scaffold is a privileged structure found in numerous approved pharmaceutical agents.[1][2] This reagent features two key points for chemical modification: a reactive carbon-bromine bond at the 2-position, ideal for transition metal-catalyzed cross-coupling reactions, and an electron-deficient pyridine ring, activated by the potent electron-withdrawing methylsulfonyl group at the 5-position. This activation makes the ring susceptible to nucleophilic aromatic substitution. These characteristics allow for the synthesis of a diverse range of substituted pyridine derivatives, which are of significant interest as potential kinase inhibitors and other biologically active molecules.[1]
Suzuki-Miyaura Coupling for C-C Bond Formation
Reaction Principle: The Suzuki-Miyaura coupling is a robust palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or ester.[3] This method is highly valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids.[3][4] For this compound, the reaction facilitates the formation of 2-aryl- or 2-vinyl-5-(methylsulfonyl)pyridines. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst.[3]
Representative Reaction Conditions: The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives. These serve as an excellent starting point for optimizing reactions with this compound.
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%)* | Ref. |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | ~85 | [4][5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 75-85 | [6] |
| 3 | 4-(Methylsulfonyl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | ~78 | [4] |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | >80 | [3] |
*Yields are based on reactions with structurally similar bromopyridines and may require optimization for the specific substrate.
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridine
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Add Pd(OAc)₂ and SPhos to the flask.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water, then transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.[7]
Caption: Simplified catalytic cycle for Suzuki coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds from aryl halides and amines.[8] This transformation is a cornerstone of modern medicinal chemistry, enabling the construction of arylamines from readily available starting materials.[9] The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, coordination and deprotonation of the amine by a base, and subsequent reductive elimination to form the N-substituted product.[9][10] The choice of phosphine ligand is critical for reaction efficiency.[10]
Representative Reaction Conditions:
| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%)* | Ref. |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | >90 | [6] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | ~85 | [8] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | dppp (2.5) | NaOtBu | Toluene | 80 | 80-95 | [11] |
| 4 | Pyrrolidine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS | Dioxane | 80 | >90 | [10] |
*Yields are based on reactions with structurally similar bromopyridines and may require optimization for the specific substrate.
Experimental Protocol: Synthesis of 2-Morpholino-5-(methylsulfonyl)pyridine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous Toluene
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In an oven-dried resealable Schlenk tube, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos.
-
Seal the tube, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous toluene, followed by the addition of morpholine via syringe.[6]
-
Seal the tube tightly and heat the reaction mixture to 100 °C for 16-24 hours with vigorous stirring. Monitor progress by LC-MS.[6]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a plug of Celite®, washing the plug with additional ether.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic layer with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
Sonogashira Coupling for C-C Alkyne Formation
Reaction Principle: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is highly efficient for synthesizing substituted alkynes and can be carried out under mild conditions, tolerating a wide range of functional groups.[13][14] The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide intermediate, which is formed in the copper cycle.[12] Reductive elimination then yields the final product.
Representative Reaction Conditions:
| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%)* | Ref. |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | THF | RT-60 | ~89 | [6][13] |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | RT | >90 | [13] |
| 3 | (4-Ethylphenyl)acetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | ~85 | [14] |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | DIPA | THF | RT | ~89 | [13] |
*Yields are based on reactions with structurally similar bromopyridines and may require optimization for the specific substrate.
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-5-(methylsulfonyl)pyridine
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.[6]
-
Add anhydrous THF and triethylamine, followed by the dropwise addition of phenylacetylene.[6]
-
Stir the reaction mixture at 60 °C for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS.[6]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with ether.[13]
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
Caption: General workflow for cross-coupling reactions.
Conclusion: this compound is a highly valuable and adaptable starting material for the synthesis of diverse, highly functionalized pyridine derivatives. The protocols outlined for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust methodologies for constructing C-C and C-N bonds. These reactions are fundamental to modern synthetic chemistry and are particularly powerful tools for professionals in drug discovery and development seeking to generate novel molecular entities for biological screening. While the provided protocols are based on closely related analogs, they offer a solid and reliable foundation for developing a wide array of substituted pyridines, with the understanding that some optimization may be necessary for each specific substrate combination.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-(methylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-Bromo-5-(methylsulfonyl)pyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction joins an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid coupling partners.
This compound is a valuable substrate in drug discovery due to the prevalence of the pyridyl scaffold in bioactive molecules. The electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the pyridine ring, making the optimization of coupling conditions crucial for successful synthesis.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is often facilitated by the base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the palladium(0) catalyst.
A challenge in the Suzuki-Miyaura coupling of 2-bromopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst deactivation.[1] Careful selection of ligands and reaction conditions is therefore essential to achieve high yields.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with various arylboronic acids. While specific data for this compound is limited in publicly available literature, the data for structurally similar 2-bromopyridines provides a strong indication of expected performance and serves as a valuable guide for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Note |
| 1 | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-16 | ~81 | Representative[2] |
| 2 | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-16 | ~92 | Based on a similar substrate[2] |
| 3 | 4-Chlorophenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-16 | ~80 | Representative[2] |
| 4 | 3-Thienylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-16 | ~73 | Representative[2] |
| 5 | Phenylboronic Acid | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/H₂O | Reflux (85-90) | 8-12 | Good | General Protocol[3] |
| 6 | Arylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | Good | General Protocol[3] |
Experimental Protocols
Below are two detailed protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a good starting point for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1–5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous and degassed 1,4-dioxane and water (e.g., 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-aryl-5-(methylsulfonyl)pyridine product.
Protocol 2: Alternative Procedure using Pd(OAc)₂
This protocol provides an alternative catalyst and solvent system.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Isopropanol and deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of isopropanol (10 mL) and water (5 mL).[3]
-
Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.03 mmol, 3 mol%).[3]
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the isopropanol under reduced pressure.
-
Extract the remaining aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.[3]
Visualizations
General Scheme of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Bromo-5-(methylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-5-(methylsulfonyl)pyridine as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the presence of a reactive bromine atom and an electron-withdrawing methylsulfonyl group on the pyridine ring. These features allow for a wide range of functionalization reactions, enabling the synthesis of diverse and complex molecules with potential applications in drug discovery and development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds.
Reaction Principle:
The reaction involves the palladium-catalyzed coupling of this compound with an arylboronic acid in the presence of a base. The catalytic cycle proceeds through oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the desired 2-aryl-5-(methylsulfonyl)pyridine and regenerate the catalyst.
Data Presentation: Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | (4-(Methylsulfonyl)phenyl)boronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | Moderate to Good | [1] |
| 2 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Expected High | General Protocol |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | Expected High | General Protocol |
Yields are based on reactions with structurally similar bromopyridine derivatives and should be considered as a starting point for optimization.[1]
Experimental Protocol: Synthesis of N-[2-Methyl-5-(4-methylsulfonyl)phenylpyridin-3-yl]acetamide [1]
This protocol is for a derivative and can be adapted for the direct coupling of this compound.
Materials:
-
N-[5-Bromo-2-methylpyridin-3-yl]acetamide
-
(4-(Methylsulfonyl)phenyl)boronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add N-[5-Bromo-2-methylpyridin-3-yl]acetamide (1.0 equiv), (4-(methylsulfonyl)phenyl)boronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (1.5 equiv).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Logical Relationship for Suzuki-Miyaura Coupling
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[2] It is a versatile method for the synthesis of substituted alkenes.
Reaction Principle:
The reaction involves the oxidative addition of this compound to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product, and the catalyst is regenerated in the presence of a base.
Data Presentation: Representative Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (1-2) | PPh₃ | Et₃N | DMF or Acetonitrile | 100-120 | 12-24 | Good | [3] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | none | NaOAc | NMP | 140 | 4 | High | General Protocol |
| 3 | Ethyl acrylate | PdCl₂(PPh₃)₂ (2) | PPh₃ | K₂CO₃ | DMA | 130 | 6 | Good to High | General Protocol |
Yields are based on reactions with various bromopyridines and serve as a general guide.[3]
Experimental Protocol: General Procedure for Heck Coupling
Materials:
-
This compound
-
Alkene (e.g., Styrene) (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Nitrogen or Argon gas
-
Sealed reaction tube or Schlenk flask
Procedure:
-
To a dry sealed reaction tube, add this compound (1.0 equiv), Pd(OAc)₂ (e.g., 2 mol%), and PPh₃ (e.g., 4 mol%).
-
Evacuate the tube and backfill with an inert gas. Repeat three times.
-
Add anhydrous DMF and triethylamine (2.0 equiv).
-
Add the alkene (e.g., styrene, 1.2 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Stir the reaction at this temperature for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.
Reaction Principle:
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) occurs. In the copper cycle, the terminal alkyne is deprotonated by a base and forms a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the 2-alkynyl-5-(methylsulfonyl)pyridine product.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | THF | 60 | 4 | >90 | General Protocol |
| 2 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 80 | 6 | 80-90 | General Protocol |
| 3 | Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | Good | General Protocol |
Yields are based on reactions with various bromopyridines and are intended as a general guide.
Experimental Protocol: General Procedure for Sonogashira Coupling [4]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Pd(PPh₃)₂Cl₂ (0.025 equiv) and CuI (0.05 equiv).
-
Add anhydrous THF and stir the mixture for 15 minutes at room temperature.
-
Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine (as both base and solvent, or as a 2-3 fold excess in THF).
-
Heat the reaction mixture to 60 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Experimental Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] It is a highly versatile method for the synthesis of arylamines from aryl halides.
Reaction Principle:
This reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination to form the N-substituted product.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ | Toluene | 110 | 12-18 | Good to High | [5] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 16 | Good | General Protocol |
| 3 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 18 | Good to High | General Protocol |
Yields are based on reactions with various bromopyridines and should be optimized for the specific substrate.[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5]
Materials:
-
This compound
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas
-
Schlenk tube
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), Cs₂CO₃ (1.5 equiv), Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Carbonylative Coupling
Carbonylative coupling reactions introduce a carbonyl group into a molecule, often using carbon monoxide (CO) gas. These reactions provide access to valuable ketones, amides, and esters.
Reaction Principle:
In a carbonylative Suzuki-type coupling, carbon monoxide inserts into the palladium-aryl bond formed after oxidative addition of this compound. The resulting acyl-palladium intermediate then undergoes transmetalation with an organoboron reagent, followed by reductive elimination to yield the desired ketone.
Data Presentation: Representative Carbonylative Suzuki Coupling Conditions
| Entry | Coupling Partner | CO Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | CO gas (1-10 atm) | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | Toluene | 100-120 | Good |
| 2 | 4-Tolylboronic acid | Mo(CO)₆ | PdCl₂(dppf) (3) | dppf | CsF | Dioxane | 120 | Good |
| 3 | Vinylboronic acid pinacol ester | CO gas (5 atm) | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | DMF | 90 | Moderate |
These are general conditions; specific optimization for this compound is recommended.
Experimental Protocol: General Procedure for Carbonylative Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Xantphos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Carbon Monoxide (CO) gas
-
Autoclave or high-pressure reaction vessel
Procedure:
-
To a high-pressure reaction vessel, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and K₂CO₃ (2.0 equiv).
-
Seal the vessel and purge with CO gas several times.
-
Pressurize the vessel with CO (e.g., 5-10 atm).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours.
-
After cooling to room temperature, carefully vent the CO gas in a well-ventilated fume hood.
-
Dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Carbonylative Coupling Logical Workflow
References
Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-5-(methylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecules, including heterocycles and conjugated systems.[3][4] This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Bromo-5-(methylsulfonyl)pyridine with terminal alkynes. The presence of the electron-withdrawing methylsulfonyl group influences the reactivity of the pyridine ring, a factor that is addressed in the provided protocols.[5]
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species. This is followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne and the copper(I) salt. The cycle concludes with reductive elimination to yield the desired 2-alkynyl-5-(methylsulfonyl)pyridine and regenerate the palladium(0) catalyst. The electron-withdrawing nature of the methylsulfonyl group on the pyridine ring facilitates the oxidative addition step, a key rate-determining part of the catalytic cycle.[5]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various bromopyridine derivatives with terminal alkynes. These examples, particularly those with electron-withdrawing groups, provide a strong basis for the successful coupling of this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [1] |
| 2 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 91 | [1] |
| 3 | 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | None (Copper-free) | DABCO | Acetonitrile | RT | 1.5 | Good | [6] |
| 4 | Bromoacetophenone | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | None (Copper-free) | Quinuclidine | DMF | RT | 0.5 | Excellent | [6] |
| 5 | 3,5-Dimethoxyphenyl bromide | Heteroaromatic alkyne | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Copper-free) | TMP | DMSO | RT | 1.5 | 100 | [7] |
| 6 | Bromobenzene | Phenylacetylene | PdCl₂(CH₃CN)₂ (3) | None (Copper-free) | Et₃N | Water (with PTS) | RT | - | 96 | [8] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. A standard protocol with a copper co-catalyst is provided, along with a copper-free alternative.
Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)
This protocol is adapted from a highly efficient method for the coupling of substituted bromopyridines.[1]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 equivalents)
-
Palladium trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)
-
Triphenylphosphine (PPh₃, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2-3 equivalents)
-
Anhydrous, deoxygenated Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).
-
Solvent Addition: Add anhydrous, deoxygenated DMF and stir the mixture for 30 minutes at room temperature.
-
Reagent Addition: Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (2-3 eq).
-
Reaction: Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-5-(methylsulfonyl)pyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol offers a milder, room-temperature alternative that avoids the use of a copper co-catalyst.[6]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 equivalents)
-
Allylpalladium(II) chloride dimer ((AllylPdCl)₂, 1.25 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃, 2.5 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO, 2.0 equivalents)
-
Anhydrous, deoxygenated Acetonitrile
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, prepare a stock solution of the palladium catalyst by dissolving (AllylPdCl)₂ and P(t-Bu)₃ in acetonitrile.
-
Reaction Setup: In a separate dry Schlenk flask, dissolve this compound (1.0 eq), the terminal alkyne (1.2 eq), and DABCO (2.0 eq) in acetonitrile.
-
Reaction Initiation: Add the prepared palladium catalyst solution to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1.5 to 3 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the experimental setup and the catalytic cycle for the Sonogashira coupling reaction.
References
- 1. scirp.org [scirp.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-(methylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent requirement. The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-5-(methylsulfonyl)pyridine, a challenging yet important substrate. The presence of the electron-withdrawing methylsulfonyl group and the pyridine nitrogen atom necessitates careful optimization of reaction conditions to achieve high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 5-(methylsulfonyl)pyridin-2-amine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[2]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope. For electron-deficient substrates like this compound, the selection of an appropriate ligand that promotes reductive elimination is particularly important to outcompete potential side reactions.
Data Presentation: Representative Reaction Conditions
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the literature, the following tables summarize representative conditions for the amination of other electron-deficient 2-bromopyridines. These conditions can serve as a valuable starting point for optimization.
Table 1: Buchwald-Hartwig Amination with Arylamines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| 2,4-Dimethylaniline | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu (2.0) | Toluene | reflux | 12 | 35[3] |
Table 2: Buchwald-Hartwig Amination with Aliphatic Amines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | DPPP (4) | NaOtBu (1.4) | Toluene | 80-100 | 12-24 | 55-98[4] |
| Cyclohexylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High |
| n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | Good |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Note: These protocols are starting points and will likely require optimization of the catalyst, ligand, base, solvent, temperature, and reaction time for specific amine coupling partners. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Amination with Arylamines
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cesium Carbonate, 1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amination with Aliphatic Amines
Materials:
-
This compound (1.0 equiv)
-
Aliphatic amine (1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., DPPP or a Buchwald ligand like XPhos, 4 mol%)
-
Base (e.g., Sodium t-butoxide, 1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium t-butoxide, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the aliphatic amine.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application of 2-Bromo-5-(methylsulfonyl)pyridine in Medicinal Chemistry: A Focus on the Glucokinase Activator AZD1656
Introduction
2-Bromo-5-(methylsulfonyl)pyridine is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of the clinical candidate AZD1656. The presence of a bromine atom at the 2-position allows for versatile palladium-catalyzed cross-coupling reactions, while the electron-withdrawing methylsulfonyl group at the 5-position influences the reactivity of the pyridine ring and provides a potential point for hydrogen bonding interactions with biological targets. This document provides detailed application notes and protocols for the use of this compound in the context of drug discovery, with a specific focus on the development of the glucokinase activator AZD1656.
Application Notes
Therapeutic Target: Glucokinase (GK)
Glucokinase (GK), also known as hexokinase IV, is a key enzyme that regulates glucose homeostasis.[1][2][3] It acts as a glucose sensor in pancreatic β-cells and hepatocytes, controlling glucose-stimulated insulin secretion and hepatic glucose uptake and metabolism, respectively.[1][4][5] Dysregulation of glucokinase activity is associated with metabolic disorders such as type 2 diabetes mellitus.[5] Small molecule activators of glucokinase, like AZD1656, enhance the enzyme's activity, leading to increased glucose metabolism and a subsequent lowering of blood glucose levels.[4]
Development of AZD1656
AZD1656 is a potent and selective glucokinase activator that has been investigated in clinical trials for the treatment of type 2 diabetes.[6][7] The synthesis of AZD1656 utilizes this compound as a key precursor for the introduction of the substituted pyridine moiety, which is a common feature in many kinase inhibitors and other biologically active molecules. The methylsulfonyl group can form important interactions within the binding pocket of the target protein.
Pharmacological Profile of AZD1656
AZD1656 has demonstrated a dose-dependent effect on glucose metabolism. It has been shown to increase insulin secretion and enhance glucose infusion rates in healthy subjects.[7] The compound has an EC50 of 60 nM for glucokinase activation.[2] Clinical studies have evaluated its efficacy and safety, showing significant reductions in HbA1c levels in patients with type 2 diabetes.[6]
Quantitative Data
The following table summarizes the key quantitative data for AZD1656, a molecule synthesized using this compound.
| Compound | Target | Parameter | Value | Reference |
| AZD1656 | Glucokinase | EC50 | 60 nM | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate for AZD1656 via Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and a suitable boronic acid or ester to form a key biaryl intermediate in the synthesis of AZD1656.
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., (3-((tert-butyldimethylsilyl)oxy)-5-methoxyphenyl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl intermediate.
Protocol 2: Glucokinase Activity Assay
This protocol outlines a general method to assess the in vitro activity of glucokinase activators like AZD1656.
Materials:
-
Recombinant human glucokinase
-
ATP
-
Glucose
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., AZD1656) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, glucose, ATP, NADP+, and G6PDH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding recombinant glucokinase to all wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm.
-
Calculate the percentage of glucokinase activation at each concentration of the test compound relative to the vehicle control.
-
Determine the EC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Visualizations
Caption: Glucokinase activation pathway.
Caption: Synthetic workflow for AZD1656.
References
- 1. Glucokinase - Wikipedia [en.wikipedia.org]
- 2. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucokinase [bionity.com]
- 4. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 5. endocrine.org [endocrine.org]
- 6. Dose-ranging study with the glucokinase activator AZD1656 in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator AZD1656, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-5-(methylsulfonyl)pyridine as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-5-(methylsulfonyl)pyridine as a key intermediate in the synthesis of pharmaceutically active compounds. The presence of a reactive bromine atom at the 2-position and an electron-withdrawing methylsulfonyl group at the 5-position makes this pyridine derivative a valuable building block for accessing a variety of complex molecular architectures, particularly in the development of kinase inhibitors.
Introduction
This compound is a substituted heterocyclic compound that serves as a versatile synthon in medicinal chemistry. The pyridine scaffold is a privileged structure found in numerous FDA-approved drugs. The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, and amino moieties. The methylsulfonyl group, being a strong electron-withdrawing group, influences the electronic properties of the pyridine ring, which can be crucial for modulating the potency, selectivity, and pharmacokinetic properties of the final drug candidate. This intermediate is particularly relevant in the synthesis of inhibitors targeting various protein kinases, which are critical regulators of cellular signaling pathways implicated in diseases like cancer and inflammation.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in drug discovery is as a core scaffold for the synthesis of kinase inhibitors. The general strategy involves a cross-coupling reaction to introduce a larger aromatic or heteroaromatic system at the 2-position, which often interacts with the hinge region of the kinase active site.
Table 1: Representative Cross-Coupling Reactions with this compound
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75-95 |
| Suzuki-Miyaura | Heteroarylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 70-90 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 65-85 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 80-95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of a generic bi-aryl kinase inhibitor scaffold using this compound and a substituted arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the synthesis of a generic aminopyridine derivative, a common scaffold in many kinase inhibitors, via the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline or a substituted aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 90-110 °C and stir for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathway: Generic Kinase Inhibition
The following diagram illustrates a simplified signaling pathway and the mechanism of action for a hypothetical kinase inhibitor synthesized using this compound as a key intermediate.
Caption: Simplified kinase signaling pathway and inhibitor action.
Experimental Workflow: Suzuki-Miyaura Coupling
The diagram below outlines the key steps in the Suzuki-Miyaura cross-coupling reaction protocol.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for the Scalable Synthesis of 2-Bromo-5-(methylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scalable synthesis of 2-bromo-5-(methylsulfonyl)pyridine, a key intermediate in the development of various pharmaceuticals, particularly kinase inhibitors. The methodologies described are based on established chemical transformations and are designed to be adaptable for large-scale production.
Application Notes: A Versatile Building Block in Kinase Inhibitor Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry. The electron-withdrawing nature of the methylsulfonyl group at the 5-position, combined with the bromine atom at the 2-position, provides two reactive sites for orthogonal chemical modifications. This allows for the strategic construction of complex molecular architectures commonly found in potent and selective kinase inhibitors.
The pyridine core is a well-established scaffold for the development of kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site. The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl or heteroaryl moieties. The methylsulfonyl group can influence the physicochemical properties of the final compound, such as solubility and metabolic stability, and can also participate in hydrogen bonding interactions within the target protein's active site.
Relevance in Targeting Kinase Signaling Pathways
Derivatives of this compound have been investigated as intermediates in the synthesis of inhibitors for several important kinase targets, including p38 MAP kinase and Epidermal Growth Factor Receptor (EGFR).
-
p38 MAP Kinase Pathway: The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1] Dysregulation of this pathway is implicated in a range of inflammatory diseases, making p38 a significant therapeutic target.[1][2][3][4][5][6]
-
EGFR Signaling Pathway: EGFR is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[7][8] Aberrant EGFR signaling is a key driver in the development and progression of various cancers, and EGFR inhibitors are an important class of anti-cancer drugs.[7][8][9][10][11]
The following diagram illustrates a simplified representation of the p38 MAP kinase signaling pathway, a common target for inhibitors synthesized from this compound derivatives.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocols
The scalable synthesis of this compound is presented as a two-step process, starting from the commercially available 2,5-dibromopyridine. The overall workflow is depicted in the following diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-5-(methylsulfonyl)pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-(methylsulfonyl)pyridine.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?
Answer:
Low yields in the Suzuki coupling of 2-bromopyridines, especially those with electron-withdrawing groups like a methylsulfonyl group, are a common challenge.[1] Several factors can contribute to this:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species.[1][2] The use of bulky, electron-rich phosphine ligands can help shield the palladium center and mitigate this issue.[1][2]
-
Inefficient Transmetalation: The electron-deficient nature of the this compound can slow down the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.[1]
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is more common with aqueous bases.[1] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this side reaction.[1]
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction.[1]
Question 2: I am observing significant byproduct formation, such as homocoupling of the boronic acid and/or debromination of the this compound. How can I minimize these side reactions?
Answer:
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen in the reaction mixture.[1] To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture.[1] This can be achieved by methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[1]
-
Debromination: The starting this compound can undergo dehalogenation, resulting in the formation of 5-(methylsulfonyl)pyridine as a byproduct.[2] Optimizing reaction conditions such as temperature, base, and solvent can help favor the desired cross-coupling reaction over dehalogenation.[2]
Question 3: My reaction is not going to completion, and I still see a significant amount of starting material. What should I try?
Answer:
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature can improve the reaction rate and drive the reaction to completion.[1]
-
Screen Different Bases: The choice of base is critical.[2] If a weaker base is being used, consider switching to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to promote the transmetalation step.[2][3]
-
Optimize Catalyst and Ligand: If catalyst deactivation is suspected, switching to a more robust catalyst system is advisable. Palladium precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often more effective for challenging substrates.[2]
-
Check Reagent Quality: Ensure that the boronic acid or ester is of high purity and has not degraded.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best suited for the Suzuki coupling of this compound?
A1: For electron-deficient and potentially coordinating substrates like this compound, pre-formed palladium catalysts or catalyst systems with bulky, electron-rich phosphine ligands are generally recommended.[2] Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often provide good results.[1][2] Pd(dppf)Cl₂ is also a commonly used and effective catalyst.
Q2: What is the role of the base in the Suzuki coupling reaction, and which one should I choose?
A2: The base plays a crucial role in activating the boronic acid for the transmetalation step.[4] The choice of base can significantly impact the reaction yield. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective.[1][2] However, the optimal base may depend on the specific boronic acid and solvent system used.
Q3: Can I run the Suzuki coupling of this compound under air?
A3: It is strongly discouraged to run the reaction under air.[1] The presence of oxygen can lead to the deactivation of the palladium catalyst and promote the undesirable homocoupling of the boronic acid.[1] For reproducible and optimal results, the reaction should be carried out under an inert atmosphere, such as nitrogen or argon.[1]
Q4: What are some suitable solvents for this reaction?
A4: A variety of solvents can be used, and the choice often depends on the solubility of the starting materials and the reaction temperature. Common solvent systems include mixtures of an organic solvent with water, such as dioxane/water, toluene/water, or THF/water.[1][5] Anhydrous solvents can also be used, which may help to minimize protodeboronation of the boronic acid.[2]
Data Presentation
Table 1: Recommended Catalyst and Ligand Combinations
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | A robust system for challenging substrates.[1] |
| Pd₂(dba)₃ | XPhos | 1-3 | Another excellent choice for electron-deficient pyridines. |
| Pd(dppf)Cl₂ | - | 2-5 | A reliable and commonly used catalyst. |
| Pd(PPh₃)₄ | - | 3-5 | A traditional catalyst, may be less effective for this substrate.[6] |
Table 2: Common Bases for Suzuki Coupling
| Base | Strength | Typical Equivalents | Common Solvents |
| K₃PO₄ | Strong | 2-3 | Dioxane/H₂O, Toluene/H₂O[2] |
| Cs₂CO₃ | Strong | 2-3 | Dioxane, THF[1] |
| K₂CO₃ | Moderate | 2-3 | Toluene/H₂O, Ethanol/H₂O[1] |
| Na₂CO₃ | Moderate | 2-3 | DMF, Toluene/H₂O[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and, if separate, the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
Low yield in reactions with 2-Bromo-5-(methylsulfonyl)pyridine troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Bromo-5-(methylsulfonyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes?
Low yields in Suzuki-Miyaura couplings involving 2-bromopyridines are frequently encountered. The primary reasons include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species. The strong electron-withdrawing nature of the methylsulfonyl group further enhances this effect.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be sluggish for electron-deficient heteroaryl compounds like this compound.
-
Side Reactions: Undesired side reactions such as protodeboronation of the boronic acid (especially with aqueous bases), homocoupling of the boronic acid, and debromination of the starting material can consume reactants and reduce the yield of the desired product.[1]
-
Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent, leading to an incomplete reaction.
Q2: I am observing significant byproduct formation, such as homocoupling and debromination. How can I minimize these side reactions?
-
To Minimize Homocoupling: This side reaction is often caused by the presence of oxygen. It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period. Maintaining a positive pressure of an inert gas throughout the reaction is essential.[1]
-
To Minimize Debromination (Protodebromination): This occurs when the bromo group is replaced by a hydrogen atom. This can be caused by protic impurities in the reaction mixture. Ensure that all reagents and solvents are anhydrous. Using freshly distilled solvents and thoroughly dried bases can help. The choice of ligand and base can also influence the formation of palladium hydride species that lead to this side reaction.
Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?
For Buchwald-Hartwig aminations with electron-deficient 2-bromopyridines, a robust catalyst system is required. Good starting points include:
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: Bulky, electron-rich biaryl phosphine ligands are highly recommended. Examples include RuPhos, BrettPhos, or XPhos. These ligands promote both the oxidative addition and the reductive elimination steps and can help prevent catalyst deactivation.[2]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally effective.
Q4: My reaction is not going to completion, and I observe unreacted starting material. What should I try?
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature can improve the reaction rate and drive the reaction to completion. Microwave-assisted synthesis can be particularly effective in this regard, often leading to higher yields in shorter reaction times.
-
Screen Different Ligands/Bases: The choice of ligand and base is critical. If one combination is not effective, screening other bulky phosphine ligands or different bases (e.g., switching from a carbonate to a phosphate base in a Suzuki coupling) can have a significant impact.
-
Check Reagent Purity: Ensure that your starting materials, especially the coupling partner (e.g., boronic acid), are pure. Impurities can inhibit the catalyst or lead to side reactions.
Q5: Purification of my 5-(methylsulfonyl)pyridine product is challenging. What can I do?
The polarity of the methylsulfonyl group can make purification difficult.
-
Chromatography: In normal-phase column chromatography on silica gel, the polar nature of the product may lead to tailing. Using a solvent system with a small amount of a polar modifier like methanol or a basic additive like triethylamine can improve peak shape. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method. A solvent screen is recommended to find the optimal conditions.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for low-yield reactions.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for common cross-coupling reactions with this compound and related 2-bromopyridines.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 78 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 92 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | Dioxane | 110 | 70-85 |
| Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | LHMDS | THF | 80 | 75-90 |
| n-Hexylamine | Pd(OAc)₂ (3) | cataCXium A (6) | Cs₂CO₃ | t-AmylOH | 100 | 80-95 |
Note: Yields are representative for 2-bromopyridine substrates and may vary for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Reagent Addition: Add this compound (1.0 eq.), the amine (1.1 eq.), and the degassed solvent (e.g., toluene).
-
Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Signaling Pathways and Reaction Mechanisms
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Side reactions of 2-Bromo-5-(methylsulfonyl)pyridine and their prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-Bromo-5-(methylsulfonyl)pyridine. The information is tailored for professionals in research and drug development to help mitigate side reactions and optimize experimental outcomes.
Troubleshooting Guides
This section offers solutions to common problems encountered during Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr) reactions with this compound.
Problem 1: Low Yield of Desired Product in Suzuki-Miyaura Coupling
Symptoms:
-
Incomplete consumption of starting material (this compound).
-
Formation of a significant amount of dehalogenated byproduct (5-(methylsulfonyl)pyridine).
-
Complex mixture of products observed by TLC or LC-MS.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Inactivity or Decomposition | 1. Use a More Active Catalyst: Employ pre-formed catalysts or catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to promote the desired cross-coupling over dehalogenation. 2. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) to prevent oxygen from deactivating the palladium catalyst. |
| Suboptimal Base | 1. Base Optimization: Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases such as K₃PO₄ are often preferred to minimize dehalogenation. Avoid strong alkoxide bases if possible, as they can promote the formation of palladium-hydride species that lead to dehalogenation.[1] |
| Inappropriate Solvent | 1. Solvent Selection: Use aprotic solvents like dioxane, THF, or toluene. Protic solvents, such as alcohols, can act as a hydride source, increasing the likelihood of dehalogenation.[1] |
| Low Reaction Temperature | 1. Temperature Adjustment: Carefully increasing the reaction temperature (typically between 80-120 °C) can sometimes favor the desired coupling reaction over the side reactions.[1] |
Troubleshooting Workflow for Low Yield in Suzuki Coupling
References
Technical Support Center: Purification of 2-Bromo-5-(methylsulfonyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Bromo-5-(methylsulfonyl)pyridine reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude reaction mixture of this compound?
A1: The synthesis of this compound typically involves the oxidation of a thioether precursor. Therefore, common impurities may include the unreacted starting material, 2-bromo-5-(methylthio)pyridine, and the over-oxidized by-product, the corresponding sulfoxide. Additionally, depending on the brominating agent used in earlier steps, di-brominated pyridine species could also be present.
Q2: What is the recommended first step in the purification process?
A2: An initial aqueous workup is recommended to remove inorganic salts and other water-soluble impurities. This generally involves extracting the crude product into an organic solvent like ethyl acetate, followed by washing with water and brine.
Q3: Which purification techniques are most effective for this compound?
A3: As this compound is a solid, both column chromatography and recrystallization are effective purification methods. Column chromatography is useful for separating a wide range of impurities, while recrystallization is excellent for removing small amounts of impurities from a solid product.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound from its impurities during column chromatography. For final purity assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method due to its high resolution and quantitative accuracy.
Q5: What is a suitable solvent system for TLC analysis of this compound?
A5: A common solvent system for TLC analysis of brominated pyridines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. A good starting point is a 7:3 or 8:2 (v/v) mixture of hexane:ethyl acetate. The optimal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[1]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Low or No Crystal Formation During Recrystallization | The solution is too dilute. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| The chosen solvent is not optimal. | Perform small-scale solubility tests with different solvents or solvent mixtures to find one where the compound is soluble when hot and insoluble when cold. | |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] | |
| Oiling Out During Recrystallization | The solute is precipitating from the solution above its melting point. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Using a solvent pair can also be beneficial. |
| Streaking of Spots on TLC Plate | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is interacting strongly with the silica gel. | Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the developing solvent to improve the spot shape.[3] | |
| Poor Separation During Column Chromatography | The eluent system is not optimized. | Use TLC to determine the best solvent system that gives good separation between the product and impurities.[4] |
| The column is overloaded with the crude product. | Use an appropriate amount of silica gel for the amount of crude material. A general guideline is a 40:1 to 50:1 ratio of silica gel to crude product by weight. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product Co-elutes with an Impurity | The polarity of the product and the impurity are very similar. | Try a different solvent system with different selectivities (e.g., dichloromethane/methanol). A shallower solvent gradient during elution might also improve separation. |
| Low Recovery of the Product after Column Chromatography | The product is highly retained on the column. | Increase the polarity of the eluent towards the end of the chromatography to ensure all the product is eluted. |
| The product is partially soluble in the aqueous phase during workup. | Perform multiple extractions (at least three) with the organic solvent to maximize the recovery from the aqueous layer. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general procedure and may need optimization based on the specific impurity profile of your crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3 and show good separation from impurities.[3]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the chromatography column and allow it to pack, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a solid crude product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, n-hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for brominated pyridines include ethanol/water and mixtures of a polar solvent like ethyl acetate with a non-polar solvent like hexane.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Quantitative Data Summary
The following tables provide generalized quantitative data for the purification of brominated pyridine derivatives, which can be used as a starting point for the purification of this compound.
Table 1: Typical Parameters for Flash Column Chromatography
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography.[3] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A common solvent system for compounds of moderate polarity. A gradient allows for the separation of a wider range of impurities. |
| TLC Analysis (Rf value) | ~0.3 in the chosen eluent | An Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation.[3] |
| Loading Capacity | 1-5% of silica gel weight | Overloading the column can lead to poor separation. |
Table 2: Common Solvents for Recrystallization
| Solvent/Solvent Pair | Polarity | Comments |
| Ethanol/Water | Polar | Good for many organic compounds. The ratio can be adjusted to achieve optimal solubility. |
| n-Hexane/Ethyl Acetate | Non-polar/Polar | A versatile solvent pair where the polarity can be fine-tuned. |
| Acetone/Water | Polar | Another effective polar solvent system. |
| Toluene | Non-polar | Can be effective for less polar compounds. |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: A logical approach to troubleshooting purification issues.
References
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-5-(methylsulfonyl)pyridine Reactions
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from reactions involving 2-Bromo-5-(methylsulfonyl)pyridine. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the purity of your final product and meet stringent regulatory requirements.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with this compound particularly challenging?
A1: The primary challenge stems from the structure of the pyridine ring. The nitrogen atom in the pyridine acts as a Lewis base and can coordinate strongly with the palladium catalyst. This forms stable, soluble palladium complexes that are often difficult to remove using standard purification techniques like simple filtration or crystallization. This issue is common to many nitrogen-containing heterocycles.[1]
Q2: Does the methylsulfonyl group affect palladium removal?
A2: While the pyridine nitrogen is the primary coordinating site, the overall electronic properties of the molecule can influence the stability of the palladium-product complex. The strong electron-withdrawing nature of the methylsulfonyl group may impact the electron density of the pyridine ring, potentially altering its interaction with the palladium center. However, the fundamental challenge of nitrogen-palladium coordination remains the dominant factor.
Q3: What are the most effective methods for removing palladium from my this compound reaction?
A3: The most successful methods for removing both soluble and insoluble palladium species from reactions involving pyridine derivatives include:
-
Scavenging: Using solid-supported reagents (scavengers) that have a high affinity for palladium. Thiol-based and trimercaptotriazine (TMT) functionalized scavengers are particularly effective.[2][3]
-
Activated Carbon Treatment: A cost-effective method that adsorbs palladium onto the carbon surface.[2]
-
Crystallization: Can be effective, but often requires optimization to prevent co-crystallization of palladium impurities.
-
Chromatography: Column chromatography can remove palladium, but may not be ideal for large-scale purifications and may not achieve the very low ppm levels required for APIs.[4]
Q4: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A4: Regulatory agencies like the International Council for Harmonisation (ICH) have strict guidelines (ICH Q3D) for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, depending on the daily dosage of the drug.[2][5]
Q5: How can I quantify the amount of residual palladium in my product?
A5: The industry standard for accurate quantification of trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) . This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.
Troubleshooting Guide
Issue 1: High levels of palladium remain after filtration through Celite.
-
Possible Cause: The palladium is likely in a soluble form, coordinated to your product or ligands, and is passing through the Celite.
-
Solution: Employ a palladium scavenger or treat the reaction mixture with activated carbon to capture the soluble palladium species before filtration.
Issue 2: Significant product loss after treatment with activated carbon.
-
Possible Cause: Activated carbon can be non-specific and may adsorb your product in addition to the palladium.
-
Solution:
-
Reduce the amount of activated carbon used.
-
Decrease the treatment time.
-
Screen different grades of activated carbon.
-
Consider using a more selective palladium scavenger.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variations in the reaction work-up may lead to different palladium species (e.g., Pd(0) vs. Pd(II)), which can have different affinities for removal agents.
-
Solution:
-
Standardize your work-up procedure.
-
Consider a pre-treatment step (e.g., mild reduction or oxidation) to convert all palladium to a single species before removal.
-
Use a broad-spectrum scavenger effective against various palladium species.
-
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes the typical efficiencies of common palladium removal techniques. The effectiveness can vary depending on the specific reaction conditions, solvent, and the nature of the palladium complexes.
| Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference(s) |
| MP-TMT Scavenger | 33,000 | < 200 | > 99.4 | [6] |
| 500 - 800 | < 10 | > 98 | [6] | |
| 330 | 10 - 30 | ~91 - 97 | [2] | |
| SiliaMetS Thiol Scavenger | 1668 | 70 | 95.8 | [3] |
| Activated Carbon (Darco KB-B) | 300 | < 1 | > 99.7 | [2] |
| 6100 | 3.4 | > 99.9 | [2] | |
| Combined TMT & Activated Carbon | 2239 | 20 | > 99.1 | [2] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger (e.g., SiliaMetS® Thiol)
-
Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up to remove any water-soluble impurities. Concentrate the organic phase to obtain the crude product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add the thiol-based scavenger. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used. For example, if you used 0.05 mmol of a palladium catalyst, you would add 0.20-0.40 mmol of the scavenger. The loading of the scavenger (in mmol/g) will be provided by the manufacturer.[7]
-
Scavenging: Stir the mixture at room temperature or elevate the temperature to 40-60 °C. The optimal time can range from 2 to 24 hours. Monitor the palladium levels by taking small aliquots if possible.
-
Filtration: Filter the mixture through a pad of Celite or a fritted funnel to remove the scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.
Protocol 2: Palladium Removal Using Activated Carbon
-
Reaction Work-up: Complete the standard aqueous work-up and concentrate the organic layer.
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon. A typical loading is 5-10 wt% relative to the mass of your crude product (e.g., for 10 g of crude product, add 0.5-1.0 g of activated carbon).
-
Adsorption: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 1-18 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.
-
Washing: Wash the carbon on the filter with fresh solvent to minimize product loss.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Quantify the residual palladium using ICP-MS.
Visualizations
Caption: A typical experimental workflow for palladium removal.
References
- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cphi-online.com [cphi-online.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. silicycle.com [silicycle.com]
Technical Support Center: Improving the Solubility of 2-Bromo-5-(methylsulfonyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Bromo-5-(methylsulfonyl)pyridine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
This compound is a solid at room temperature. Its chemical structure includes a polar pyridine ring, a bromo substituent, and a methylsulfonyl group, which contribute to its overall polarity and solubility characteristics. Key properties are summarized in the table below.
Q2: In which types of organic solvents is this compound likely to be soluble?
Q3: Why is my this compound not dissolving in my chosen organic solvent?
Several factors could contribute to poor solubility:
-
Solvent Polarity Mismatch: The polarity of your chosen solvent may not be optimal to dissolve the compound.
-
Insufficient Solvent Volume: The amount of solvent may be insufficient to dissolve the quantity of the compound.
-
Low Temperature: Solubility of solids in liquids generally increases with temperature. The experiment might be conducted at a temperature where solubility is limited.
-
Impure Compound: The presence of impurities can sometimes affect the solubility of the main compound.
Q4: How can I improve the solubility of this compound in an organic solvent?
Several techniques can be employed to enhance solubility:
-
Solvent Screening: Test a range of solvents with varying polarities to find the most suitable one.
-
Temperature Increase: Gently heating the mixture can significantly increase the solubility of the compound.
-
Use of Co-solvents: Adding a small amount of a co-solvent in which the compound is highly soluble can improve the overall solvating power of the solvent system.
-
Sonication: Applying ultrasonic waves can help to break down solid agglomerates and enhance the dissolution rate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon cooling. | The compound has low solubility at lower temperatures. | This is a common characteristic used in recrystallization for purification. If a stable solution at room temperature is required, consider using a different solvent or a co-solvent system where the compound has higher solubility at that temperature. |
| The compound oils out instead of dissolving when heated. | The melting point of the compound might be lower than the boiling point of the solvent, or the compound is forming a liquid phase that is immiscible with the solvent. | Select a solvent with a lower boiling point or a solvent in which the compound is more readily miscible at elevated temperatures. |
| Inconsistent solubility results between experiments. | Variations in experimental conditions such as temperature, solvent purity, or compound purity. | Standardize the experimental protocol. Ensure consistent temperature control, use high-purity solvents, and verify the purity of your this compound. |
Predicted Solubility Profile
Based on its molecular structure, a qualitative prediction of the solubility of this compound in common organic solvents is presented below. Note: Experimental verification is crucial.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High | The high polarity of these solvents can effectively solvate the polar pyridine ring and the methylsulfonyl group. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can engage in dipole-dipole interactions with the solute. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | These solvents have some polarity to interact with the solute but are less polar than aprotic polar solvents. |
| Halogenated | Dichloromethane, Chloroform | Moderate | The polarity is comparable to the solute, and the presence of halogens can lead to favorable interactions.[1] |
| Aromatic | Toluene, Xylene | Low to Moderate | While the pyridine ring is aromatic, the overall polarity of the solute may limit its solubility in these non-polar aromatic solvents.[1] |
| Non-polar | Hexanes, Petroleum ether | Low | The significant difference in polarity between the compound and these solvents will likely result in poor solubility. |
Experimental Protocols
Protocol 1: Determination of Solubility using the Shake-Flask Method
This gravimetric method is a standard and accurate way to determine the equilibrium solubility of a solid in a liquid.[2]
Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Sealed containers (e.g., screw-cap vials)
-
Constant temperature agitator (e.g., shaker bath or magnetic stirrer with hot plate)
-
Syringe filters (e.g., 0.45 µm pore size)
-
Analytical balance
-
Oven or rotary evaporator
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Visually confirm that excess solid remains, indicating a saturated solution.[1]
-
-
Sample Collection:
-
Allow the solution to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed container.[2]
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent from the solution. This can be done by placing the container in an oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.[2]
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it again.
-
-
Calculation:
-
The solubility can be calculated as follows: Solubility (g/L) = (Mass of container with solute - Mass of empty container) / Volume of filtered solution (L)
-
Protocol 2: Improving Solubility through Co-solvency
Objective: To enhance the solubility of this compound in a primary solvent by adding a co-solvent.
Materials:
-
This compound
-
Primary organic solvent (in which solubility is limited)
-
Co-solvent (in which the compound is highly soluble, e.g., DMSO or DMF)
-
Volumetric flasks and pipettes
Methodology:
-
Prepare a high-concentration stock solution of this compound in the co-solvent (e.g., 100 mg/mL in DMSO).
-
Prepare a series of solutions with varying percentages of the co-solvent in the primary solvent (e.g., 1%, 2%, 5%, 10% DMSO in ethanol).
-
Add a small aliquot of the stock solution to each co-solvent/primary solvent mixture to achieve the desired final concentration of the compound.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at the desired temperature.
-
The lowest percentage of co-solvent that maintains a clear solution is the optimal condition for your experiment.
Visualizations
Caption: Workflow for determining and optimizing the solubility of this compound.
Caption: Factors influencing the solubility of this compound in organic solvents.
References
Technical Support Center: Catalyst Deactivation in 2-Bromo-5-(methylsulfonyl)pyridine Cross-Coupling Reactions
Welcome to the Technical Support Center for cross-coupling reactions involving 2-Bromo-5-(methylsulfonyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of complex molecules utilizing this electron-deficient substrate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: this compound presents a unique set of challenges primarily due to two factors:
-
The "2-Pyridyl Problem": The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive complexes and catalyst poisoning. This is a well-documented issue for 2-substituted pyridines.
-
Strong Electron-Withdrawing Effects: The methylsulfonyl group is a powerful electron-withdrawing group. This deactivates the pyridine ring, making oxidative addition of the C-Br bond to the palladium center more difficult, which can slow down the catalytic cycle and require more forcing reaction conditions.
Q2: What are the most common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
Low or no conversion of starting materials to the desired product.
-
The reaction stalling before completion.
-
Formation of a black precipitate (palladium black) , which is a sign of catalyst agglomeration and decomposition.
-
The prevalence of side reactions such as dehalogenation (replacement of bromine with hydrogen) or homocoupling of the coupling partner.
Q3: How can I prevent catalyst poisoning by the pyridine nitrogen?
A3: The most effective strategy is to use sterically bulky and electron-rich phosphine ligands. These ligands coordinate to the palladium center and sterically shield it, preventing the pyridine nitrogen from binding and deactivating the catalyst. Examples of effective ligands include Buchwald-type phosphine ligands like XPhos, SPhos, and RuPhos.
Q4: Can the methylsulfonyl group itself poison the palladium catalyst?
A4: While the sulfonyl group is a potential coordination site, it is not typically considered a strong catalyst poison in the same way that thiols or other sulfur-containing functional groups can be. Palladium-catalyzed cross-coupling reactions of sulfonyl chlorides and pyridine sulfinates have been successfully demonstrated, suggesting that the sulfonyl moiety is generally tolerated.[1][2] However, its strong electron-withdrawing nature is the primary challenge it introduces.
Q5: What are common side products, and how can I minimize them?
A5: Common side products include:
-
Homocoupling: The coupling of two molecules of your organometallic reagent (e.g., boronic acid). This can be minimized by ensuring an inert atmosphere to exclude oxygen and by the slow addition of the organometallic reagent.
-
Dehalogenation: The replacement of the bromine atom with a hydrogen. This can be favored at higher temperatures and with certain base/ligand combinations. Careful optimization of the reaction temperature can help mitigate this.
-
Protodeboronation (in Suzuki Coupling): The cleavage of the C-B bond of the boronic acid by a proton source. To minimize this, ensure anhydrous conditions and use a suitable base.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | • Switch to a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). • Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). |
| Inefficient Oxidative Addition | • Increase the reaction temperature in 10-20 °C increments, monitoring for decomposition. • If possible, switch to the analogous 2-iodo-5-(methylsulfonyl)pyridine, as the C-I bond is more reactive. |
| Poor Reagent Quality or Reaction Setup | • Ensure all reagents, solvents, and the base are pure and anhydrous. • Thoroughly degas the solvent and reaction mixture to remove oxygen. • Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Suboptimal Ligand, Base, or Solvent | • Screen a variety of ligands, bases, and solvents. A good starting point is to vary one component at a time. Refer to the data tables below for suggested starting conditions. |
| Reagent Insolubility | • If starting materials or the base are not fully dissolved, the reaction will be inefficient. Try a different solvent or a co-solvent system to improve solubility. |
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | • Lower the reaction temperature and increase the reaction time. Monitor the reaction closely for signs of decomposition. |
| Slow Catalytic Cycle | • If the catalytic cycle is slow due to inefficient oxidative addition or transmetalation, the active Pd(0) species has a longer lifetime in solution, increasing the chance of agglomeration. Optimize other reaction parameters (ligand, base, solvent) to accelerate the catalytic cycle. |
| Inadequate Ligand Stabilization | • Ensure the correct palladium-to-ligand ratio is used. Some ligands are better at stabilizing Pd(0) nanoparticles and preventing agglomeration. |
Quantitative Data Summary
The following tables provide starting points for reaction conditions based on successful cross-coupling of structurally similar electron-deficient pyridines and sulfonyl-containing compounds. Optimization will likely be required for this compound.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Reference for Analogous System |
| Pd(OAc)₂ (2-5) | SPhos or XPhos (4-10) | K₃PO₄ or K₂CO₃ (2-3) | Toluene/H₂O or Dioxane/H₂O | 80-110 | [2][3] |
| Pd(PPh₃)₄ (5-8) | - | K₂CO₃ or Na₂CO₃ (2-3) | Dioxane/H₂O or DMF | 80-100 | [1][3] |
| Pd(dppf)Cl₂ (3-5) | - | Na₃PO₄ (3) | Dioxane | 80-100 | [4] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Reference for Analogous System |
| Pd₂(dba)₃ (1-3) | XPhos or BrettPhos (2-6) | NaOtBu or LHMDS (1.5-2) | Toluene or Dioxane | 80-110 | [5][6] |
| Pd(OAc)₂ (2-5) | BINAP (3-7.5) | Cs₂CO₃ (1.5-2) | Toluene | 80-100 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and should be optimized.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a starting point and should be optimized.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos)
-
Base (e.g., NaOtBu, 1.5-2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (or palladium source and ligand) and the base to a dry Schlenk flask.
-
Seal the flask, remove from the glovebox (if applicable), and add the anhydrous, degassed solvent via syringe.
-
Add the amine to the reaction mixture. If the amine is a solid, it can be added with the catalyst and base.
-
Add the this compound to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Key deactivation pathways for palladium catalysts.
Caption: A systematic approach to troubleshooting low-yield reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Base and solvent effects on 2-Bromo-5-(methylsulfonyl)pyridine reactivity
Technical Support Center: 2-Bromo-5-(methylsulfonyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving this compound. The guides focus on the critical effects of base and solvent selection on its reactivity in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two primary sites for reaction. The bromine atom at the 2-position is a good leaving group, making it susceptible to displacement via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, which facilitates these reactions, particularly at positions ortho and para to the nitrogen atom.[1][2]
Q2: How does the methylsulfonyl group influence the reactivity of the molecule?
A2: The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group. This property significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. This activation is crucial for facilitating SNAr reactions.
Q3: What safety precautions should be taken when handling this compound?
A3: this compound should be handled by trained personnel in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.
Q4: How should this compound be stored?
A4: It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Troubleshooting Guide
This section addresses specific issues that may be encountered during reactions with this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Q: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing low yields or only starting material. What are the likely causes and solutions?
A: Low yields in Suzuki-Miyaura couplings involving this substrate can often be attributed to the choice of base, solvent, or catalyst system. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[3]
Potential Causes & Solutions:
-
Inappropriate Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[4] The strength and solubility of the base can significantly impact the reaction rate.
-
Recommendation: Weaker bases like Na₂CO₃ may be insufficient. Consider using stronger inorganic bases such as K₃PO₄ or Cs₂CO₃, which have demonstrated effectiveness in couplings with bromopyridine derivatives.[4]
-
-
Poor Solvent Choice: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Catalyst Deactivation: The pyridine nitrogen can inhibit the palladium catalyst.
-
Recommendation: Use a robust palladium catalyst/ligand system. Pd(PPh₃)₄ can be effective, but pre-catalysts or catalysts with bulky electron-rich ligands like Pd(dppf)Cl₂ are often more resistant to deactivation and can lead to higher yields.[3]
-
Quantitative Data Summary: Base and Solvent Effects on Suzuki-Miyaura Coupling
| Entry | Base (2.0 equiv) | Solvent (v/v) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | 12 | 45 | Incomplete conversion. |
| 2 | Na₂CO₃ | Toluene / H₂O (5:1) | 100 | 12 | 30 | Significant starting material remains. |
| 3 | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 4 | 88 | Clean reaction, high conversion. [4][5] |
| 4 | Cs₂CO₃ | Toluene | 110 | 6 | 92 | High yield, requires anhydrous conditions. |
| 5 | K₃PO₄ | DMF | 100 | 8 | 65 | Side products observed due to solvent reactivity. |
Data is representative and based on typical outcomes for similar bromopyridine substrates.
Issue 2: Competing Reactions or Decomposition in Nucleophilic Aromatic Substitution (SNAr)
Q: When reacting this compound with a nucleophile (e.g., an amine or alcohol), I am getting a dark-colored mixture and multiple spots on my TLC plate. What is happening?
A: This substrate is highly activated towards nucleophilic attack due to the electron-withdrawing sulfonyl group and the pyridine nitrogen. While this facilitates the desired SNAr reaction, it can also lead to side reactions or decomposition if conditions are not carefully controlled.
Potential Causes & Solutions:
-
Reaction Temperature is Too High: The high reactivity of the substrate can lead to decomposition or polymerization at elevated temperatures, especially in the presence of a strong base or nucleophile.
-
Recommendation: Begin the reaction at a lower temperature (e.g., room temperature or 0 °C) and slowly warm if necessary. Monitor the reaction closely by TLC or LC-MS.
-
-
Base is Too Strong or Inappropriate: A very strong base (e.g., n-BuLi, NaH) might deprotonate other positions on the ring or react with the sulfonyl group, leading to decomposition. For SNAr with neutral nucleophiles like amines, an external base is needed to scavenge the HBr formed.
-
Recommendation: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For anionic nucleophiles (e.g., alkoxides), a weaker inorganic base like K₂CO₃ can be sufficient.
-
-
Solvent Effects: The choice of solvent can dramatically influence the reaction rate and selectivity. Polar aprotic solvents are generally preferred for SNAr reactions as they solvate the cation of the nucleophile, increasing its reactivity.
-
Recommendation: Solvents like DMF, DMSO, or NMP are excellent choices for SNAr. Aprotic solvents like THF or Dioxane can also be used, though reactions may be slower.
-
Quantitative Data Summary: Base and Solvent Effects on SNAr with a Primary Amine
| Entry | Base (1.5 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 75 | Moderate yield, clean reaction. |
| 2 | DIPEA | THF | 65 | 24 | 60 | Slow reaction rate. |
| 3 | None (Amine as base) | DMSO | 100 | 6 | 91 | High yield, but requires excess amine. |
| 4 | K₂CO₃ | DMF | 90 | 4 | 88 | Good yield and reaction time. |
| 5 | NaH | THF | 25 | 1 | <10 | Rapid decomposition of starting material. |
Data is representative and based on established principles of SNAr reactivity.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).[3]
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 2-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol is suitable for primary or secondary amine nucleophiles.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in DMSO (to a concentration of 0.2 M).
-
Reagent Addition: Add the amine nucleophile (2.2 equiv). Using an excess of the amine also allows it to act as the base to neutralize the HBr byproduct. Alternatively, use 1.1 equiv of the amine and 1.5 equiv of a non-nucleophilic base like K₂CO₃.
-
Reaction: Heat the mixture to 100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Visual Guides
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Decision-making flowchart for troubleshooting low Suzuki coupling yields.
References
- 1. 2-Bromo-5-(methylsulfinyl)pyridine| [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Monitoring the progress of 2-Bromo-5-(methylsulfonyl)pyridine reactions by TLC or LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 2-Bromo-5-(methylsulfonyl)pyridine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during TLC or LC-MS analysis of this compound reactions.
Thin-Layer Chromatography (TLC) Troubleshooting
Question: Why are the spots for my pyridine-containing compounds streaking or tailing on the TLC plate?
Answer: Streaking or tailing of pyridine compounds on silica gel is a common issue.[1] This is often due to the basic nature of the pyridine nitrogen atom interacting strongly with the acidic silanol groups on the surface of the silica gel stationary phase.[1][2] Overloading the sample on the TLC plate can also lead to this effect.[1][3]
Solutions:
-
Add a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier, such as triethylamine (0.1–2.0%), to your mobile phase.[1] This will neutralize the acidic sites on the silica gel.
-
Sample Dilution: Ensure your sample is not too concentrated, as overloading is a frequent cause of streaking.[3][4]
-
High-Boiling Point Solvents: If your reaction is in a high-boiling point solvent like DMF or DMSO, it can cause streaking. After spotting the plate, place it under a high vacuum for a few minutes to remove the residual solvent before developing the TLC.[5]
Question: My starting material and product have very similar Rf values on the TLC plate. How can I improve their separation?
Answer: Poor separation of spots with similar polarities can be challenging.
Solutions:
-
Change the Solvent System: Experiment with different ratios of your polar and non-polar solvents. You can also try entirely different solvent systems to improve resolution.[1]
-
Use a Co-spot: A co-spot, where the starting material and the reaction mixture are spotted in the same lane, is crucial. If the spots are not resolved, they will appear as a single, often elongated, spot. This helps to confirm if the starting material is consumed.[1][6]
-
Two-Dimensional TLC (2D TLC): For very difficult separations, you can run a 2D TLC. First, develop the plate in one solvent system. Then, after drying, rotate the plate 90 degrees and develop it in a second, different solvent system. This can help to separate compounds with very similar Rf values in a single solvent system.[1][5]
Question: I don't see any spots on my TLC plate under the UV lamp. What could be the issue?
Answer: While this compound is UV active, several factors could lead to the absence of visible spots.
Solutions:
-
Concentration: The concentration of your compound in the reaction mixture may be too low to be detected. Try spotting a more concentrated sample.
-
UV Wavelength: Ensure you are using a UV lamp with the correct wavelength (typically 254 nm for aromatic compounds) and that the lamp is functioning correctly.
-
Staining: If the compounds are not sufficiently UV active, use a chemical stain. A general-purpose stain like potassium permanganate or p-anisaldehyde can be effective for visualizing a wide range of organic compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Question: I am observing significant peak tailing for my this compound and related compounds in my LC-MS chromatogram. What is the cause and how can I fix it?
Answer: Similar to TLC, peak tailing for pyridine derivatives in reversed-phase LC-MS is often caused by interactions between the basic pyridine nitrogen and residual acidic silanol groups on the silica-based stationary phase.[2]
Solutions:
-
Use a Modern Column: Employ a modern, high-purity, end-capped C18 or C8 column. These columns have fewer exposed silanol groups, which minimizes tailing for basic compounds.[1][2]
-
Adjust Mobile Phase pH: The pH of the mobile phase is critical. At a low pH (e.g., < 3), the pyridine nitrogen is protonated (positively charged). This can reduce strong interactions with the stationary phase and improve peak shape.[2] Adding a small amount of an acid like formic acid (0.1%) or acetic acid to the mobile phase is common practice.[1][7]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine, to the mobile phase can help by preferentially interacting with the active silanol sites.[2] However, be mindful of potential ion suppression in the MS.
Question: The signal for my compound of interest is weak or non-existent in the mass spectrometer. How can I improve the signal intensity?
Answer: A weak or absent signal can stem from several issues, from sample preparation to instrument settings.
Solutions:
-
Ionization Mode: Ensure you are using the appropriate ionization mode. For a basic compound like a pyridine derivative, positive electrospray ionization (ESI+) is typically the most effective.[1]
-
Mobile Phase Compatibility: Ensure your mobile phase is compatible with MS. Non-volatile buffers like phosphates should be avoided. Use volatile additives like formic acid, acetic acid, or ammonium formate.[8]
-
Sample Concentration and Purity: Your sample may be too dilute. If possible, inject a more concentrated sample. Also, high concentrations of non-volatile salts from the reaction workup can suppress the ionization of your target compound (ion suppression). Ensure your sample is sufficiently clean.
-
MS Tuning: Check that the mass spectrometer is properly tuned and calibrated.
Question: I am seeing unexpected masses in my LC-MS data. What could be the source?
Answer: Unexpected masses can originate from reaction byproducts, impurities in the starting materials, or contamination.
Solutions:
-
Analyze Starting Materials: Run an LC-MS of your starting materials to check for impurities that may be carried through the reaction.
-
Consider Adducts: In ESI, it is common to observe adducts with ions present in the mobile phase or from the sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). Check for masses corresponding to these common adducts.
-
Investigate Byproducts: Consider plausible side reactions that could be occurring. For example, in cross-coupling reactions, homo-coupling of the starting material is a common byproduct.
-
System Contamination: Contaminants can be introduced from solvents, glassware, or the LC-MS system itself. Run a blank injection (injecting only the mobile phase) to check for system contamination.[9]
Data Presentation
Table 1: Typical TLC and LC-MS Parameters for Monitoring this compound Reactions
| Parameter | TLC | LC-MS |
| Stationary Phase | Silica gel 60 F254 | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1] |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 7:3) with 0.5% Triethylamine[1] | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[1] |
| Detection | UV light (254 nm), chemical stains (e.g., potassium permanganate) | Electrospray Ionization, Positive Mode (ESI+) |
| Expected m/z | N/A | [M+H]⁺ ≈ 235.9/237.9 (due to bromine isotopes) |
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).[1]
-
Spotting: Use a capillary tube to spot a small amount of the diluted starting material in the "SM" and "C" lanes. Then, spot a small aliquot of the reaction mixture in the "R" and "C" lanes.[6]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate with 0.5% Triethylamine).[1] Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[6] If necessary, further visualize with a chemical stain.
-
Interpretation: Compare the spots in the "R" lane to the "SM" lane to determine the consumption of the starting material and the formation of new products. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.[6]
Protocol 2: General Procedure for LC-MS Analysis
-
Sample Preparation: Take a small aliquot (e.g., 5 µL) from the reaction mixture and dilute it significantly (e.g., in 1 mL) with a solvent like acetonitrile or a 1:1 mixture of acetonitrile and water. This prevents overloading the column and contaminating the MS source.[1]
-
Instrumentation and Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: A typical gradient would be 5% B to 95% B over 5 minutes.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 2 µL.[1]
-
MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[1]
-
-
Analysis: Inject the diluted sample into the LC-MS system.
-
Data Interpretation: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak(s). Confirm the identity of the peaks by their mass-to-charge ratio (m/z). For this compound, expect to see the isotopic pattern of bromine (approximately 1:1 ratio for M and M+2).
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. youtube.com [youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Technical Support Center: Workup Procedures for Reactions Containing 2-Bromo-5-(methylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 2-Bromo-5-(methylsulfonyl)pyridine. The information is tailored to address specific challenges that may be encountered during the purification of products from common reactions such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).
I. General Properties and Solubility
This compound is a solid at room temperature and is generally soluble in polar organic solvents.[1] Understanding its solubility profile is critical for choosing appropriate solvents for extraction and chromatography.
Table 1: Qualitative Solubility of this compound and Related Derivatives
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | The polar nature of these solvents can effectively solvate the polar pyridine ring and the sulfonyl group. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can engage in dipole-dipole interactions and potential hydrogen bonding with the pyridine nitrogen. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer a balance of polarity suitable for dissolving many organic compounds. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | Moderate to Low | Solubility will depend on the overall polarity of the molecule. |
| Aromatic | Toluene, Benzene | Low | The polarity of the pyridine and sulfonyl groups limits solubility in non-polar aromatic solvents. |
| Non-polar Alkanes | Hexane, Heptane | Very Low | The significant difference in polarity between the solute and these non-polar solvents results in poor solubility.[1] |
Note: This table is based on general principles and data for structurally similar compounds. Experimental verification is recommended.
II. Workup and Troubleshooting for Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a common method to form carbon-carbon bonds with this compound. A successful workup is crucial for isolating the desired biaryl product in high purity.
A. General Experimental Protocol
A typical Suzuki-Miyaura reaction involving a substituted 2-bromopyridine is as follows:
-
To a degassed mixture of 2-bromopyridine derivative (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.) in a suitable solvent (e.g., 1,4-dioxane/water, toluene/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).[2][3]
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
B. Standard Workup Procedure
-
Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C. Troubleshooting Guide for Suzuki-Miyaura Workup
Table 2: Common Issues and Solutions in Suzuki-Miyaura Workup
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | Inactive catalyst, poor quality boronic acid, insufficient degassing, inappropriate base or solvent. | - Use a fresh batch of catalyst. - Check the purity of the boronic acid; consider using the corresponding boronate ester. - Ensure thorough degassing of solvents and reaction vessel. - Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. |
| Presence of Homocoupling Byproduct (Biaryl of Boronic Acid) | Presence of oxygen in the reaction mixture.[4] | - Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Debromination of Starting Material | Presence of protic impurities or certain bases that can generate palladium hydride species. | - Use anhydrous solvents and reagents. - Consider a different base or solvent system. |
| Difficult Purification (Product and Impurities Co-elute) | Similar polarity of the product and byproducts (e.g., phosphine oxide from the ligand). | - Optimize the mobile phase for column chromatography; a gradient elution may be necessary. - Consider a different purification technique, such as recrystallization. |
| Product is a Stubborn Oil | The compound may have a low melting point or contain residual solvent. | - Ensure complete removal of solvent under high vacuum. - Attempt to induce crystallization by scratching the flask or adding a seed crystal. - Consider recrystallization from a suitable solvent system. |
D. Experimental Workflow for Suzuki-Miyaura Coupling and Workup
Caption: Workflow for Suzuki-Miyaura Coupling and Workup.
III. Workup and Troubleshooting for Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is another key transformation for functionalizing this compound, typically with nucleophiles such as amines, alcohols, or thiols. The electron-withdrawing methylsulfonyl group activates the pyridine ring for this reaction.
A. General Experimental Protocol
A general procedure for an SNAr reaction with an amine is as follows:
-
To a solution of this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile) is added the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., K₂CO₃, DIPEA) if necessary.
-
The reaction mixture is heated until the starting material is consumed (monitored by TLC or LC-MS).
B. Standard Workup Procedure
-
Cool the reaction mixture to room temperature and pour it into water.
-
If a precipitate forms, it can be collected by filtration, washed with water, and dried.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, DCM) (2-3 times).
-
Combine the organic layers and wash with water and then brine to remove the high-boiling point solvent (e.g., DMSO, DMF).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
C. Troubleshooting Guide for SNAr Workup
Table 3: Common Issues and Solutions in SNAr Workup
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reaction | Insufficient heating, weak nucleophile, or inappropriate solvent. | - Increase the reaction temperature or time. - Consider using a stronger base to deprotonate the nucleophile. - A more polar aprotic solvent (e.g., DMSO) can accelerate the reaction. |
| Formation of Side Products | The nucleophile may have multiple reactive sites. The product may also be reactive under the reaction conditions. | - Use a protecting group strategy for the nucleophile if necessary. - Monitor the reaction closely to avoid over-reaction or degradation of the product. |
| Difficulty Removing High-Boiling Point Solvents (DMSO, DMF) | Incomplete removal during aqueous workup. | - Perform multiple washes with water and brine during the extraction process. - Lyophilization (freeze-drying) can sometimes be effective for removing residual DMSO. |
| Product is Water-Soluble | The introduced functional group imparts high polarity. | - Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase. - Use a more polar organic solvent for extraction, such as a mixture of DCM and isopropanol. |
| Product Crystallizes During Workup | Low solubility of the product in the extraction solvent. | - Use a larger volume of extraction solvent. - Perform the extraction at a slightly elevated temperature (with caution for volatile solvents). |
D. Experimental Workflow for SNAr and Workup
References
Validation & Comparative
Characterization of 2-Bromo-5-(methylsulfonyl)pyridine Derivatives: A Comparative Guide to NMR and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and other key analytical techniques for the characterization of 2-Bromo-5-(methylsulfonyl)pyridine and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development, making their accurate structural elucidation and purity assessment paramount. This document presents available experimental data, detailed methodologies, and a comparative analysis of analytical approaches to support researchers in this field.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules. By providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, ¹H and ¹³C NMR are indispensable for characterizing this compound derivatives.
Comparative ¹H and ¹³C NMR Data
The electronic effects of the bromine and methylsulfonyl substituents significantly influence the chemical shifts of the pyridine ring protons and carbons. The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for 2-Bromo-5-(substituted)pyridines based on available data for related structures. These tables serve as a predictive guide for the characterization of novel derivatives.
Table 1: ¹H NMR Spectral Data of 2-Bromo-5-(substituted)pyridine Derivatives (in CDCl₃)
| Compound | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | Other Signals (ppm) |
| This compound | ~8.0-8.2 | ~7.8-8.0 | ~8.8-9.0 | ~3.1 (s, 3H, SO₂CH₃) |
| 2-Bromo-5-chloropyridine | ~7.6 | ~7.7 | ~8.4 | - |
| 2-Bromo-5-fluoropyridine | ~7.7 | ~7.5 | ~8.3 | - |
| 2-Bromo-5-methylpyridine | ~7.4 | ~7.5 | ~8.2 | ~2.3 (s, 3H, CH₃) |
Table 2: ¹³C NMR Spectral Data of 2-Bromo-5-(substituted)pyridine Derivatives (in CDCl₃)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Signals (ppm) |
| This compound | ~142 | ~122 | ~138 | ~135 | ~152 | ~45 (SO₂CH₃) |
| 2-Bromo-5-chloropyridine | ~141 | ~128 | ~139 | ~129 | ~150 | - |
| 2-Bromo-5-fluoropyridine | ~138 | ~124 (d) | ~141 (d) | ~158 (d) | ~147 (d) | - |
| 2-Bromo-5-methylpyridine | ~142 | ~127 | ~139 | ~131 | ~150 | ~18 (CH₃) |
Note: The chemical shifts are approximate and can vary based on the solvent and the specific nature of the substituent on the sulfonyl group.
Experimental Protocols
NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Parameters:
-
Pulse Program: Standard 90° pulse.
-
Spectral Width: -2 to 10 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.
Alternative Analytical Techniques: A Comparative Overview
While NMR is the gold standard for structural elucidation, other techniques provide complementary and valuable information for the characterization of this compound derivatives.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry, and purity. | Unambiguous structural determination, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), and structural information from fragmentation patterns. | High sensitivity, small sample amount required. | Isomers can be difficult to distinguish, fragmentation can be complex. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast, simple to operate, provides a molecular "fingerprint". | Provides limited information on the overall molecular structure. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound derivatives, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio).
Key Fragmentation Pathways:
-
Loss of the sulfonyl group: Cleavage of the C-S bond can lead to the loss of the SO₂R group.
-
Loss of the bromine atom: Fission of the C-Br bond is a common fragmentation pathway.
-
Pyridine ring fragmentation: Subsequent fragmentation of the pyridine ring can also be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands can confirm the presence of key structural motifs.
Characteristic FTIR Absorption Bands:
-
Sulfonyl Group (SO₂): Strong asymmetric and symmetric stretching vibrations typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
Pyridine Ring: C=N and C=C stretching vibrations appear in the 1600-1400 cm⁻¹ region.
-
C-Br Bond: Stretching vibrations for the carbon-bromine bond are typically found in the 600-500 cm⁻¹ region of the spectrum.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound derivatives and the relationship between the key analytical techniques.
A Comparative Guide to the Purity Analysis of 2-Bromo-5-(methylsulfonyl)pyridine: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2-Bromo-5-(methylsulfonyl)pyridine is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods for the purity analysis of this compound, complete with detailed experimental protocols and supporting data for analogous compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a highly versatile and widely used technique for the purity analysis of a broad range of organic molecules, including substituted pyridines and aromatic sulfones. Its high resolving power, sensitivity, and quantitative accuracy make it a primary choice for separating the main compound from closely related impurities.
GC-MS: A Powerful Tool for Volatile and Semi-Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone analytical technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. For a compound like this compound, GC-MS can provide valuable information about its purity and the identity of any volatile impurities.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the specific information required from the analysis.
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules. | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
| Sensitivity | High, with UV detection being very common and sensitive for chromophoric compounds. | Very high, especially with selected ion monitoring (SIM) mode. |
| Resolution | Excellent for separating complex mixtures of structurally similar compounds. | High, particularly with capillary columns. |
| Identification | Primarily based on retention time comparison with a reference standard. Hyphenation with MS (LC-MS) provides structural information. | Provides definitive identification through mass spectral fragmentation patterns. |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent. | May require derivatization to increase volatility. Sample must be in a volatile solvent. |
| Speed | Analysis times can range from a few minutes to over an hour. | Typically faster run times compared to HPLC for suitable compounds. |
Experimental Protocols
HPLC Method Protocol
This protocol outlines a reversed-phase HPLC method suitable for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
GC-MS Method Protocol
This protocol describes a general GC-MS method for the analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-400.
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Workflow Diagrams
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for the purity analysis of this compound. HPLC, particularly RP-HPLC with UV detection, serves as a robust and versatile method for quantitative purity determination and the separation of a wide range of potential impurities. GC-MS offers the advantage of definitive identification of volatile and semi-volatile impurities through their mass spectra. The selection of the most appropriate technique will be guided by the specific analytical needs, the nature of the expected impurities, and the available instrumentation. In a comprehensive quality control strategy, employing both methods can provide a more complete purity profile of the compound.
References
Reactivity Face-Off: 2-Bromo-5-(methylsulfonyl)pyridine vs. 2-Chloro-5-(methylsulfonyl)pyridine - A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated pyridines, particularly those activated by electron-withdrawing groups, are invaluable intermediates. This guide provides an objective, data-supported comparison of the reactivity of 2-Bromo-5-(methylsulfonyl)pyridine and 2-Chloro-5-(methylsulfonyl)pyridine in key synthetic transformations.
The presence of a strongly electron-withdrawing methylsulfonyl group at the 5-position significantly influences the reactivity of the C2-halogen bond in these pyridine derivatives. This guide will delve into a comparative analysis of their performance in two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
General Principles of Reactivity
The reactivity of this compound and 2-Chloro-5-(methylsulfonyl)pyridine is primarily governed by the nature of the carbon-halogen bond and the electronic landscape of the pyridine ring.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The bond strength of the C-X bond is a crucial factor, with weaker bonds leading to faster reactions. The general trend for halide reactivity in these reactions is I > Br > Cl > F. Consequently, the bromo-derivative is expected to be more reactive, often allowing for milder reaction conditions.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions , the reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. The stability of this intermediate is key. The general reactivity order for SNAr is often F > Cl > Br > I. The more electronegative halogen is better able to stabilize the developing negative charge in the transition state. Therefore, the chloro-derivative is generally expected to be more reactive in SNAr reactions.
Quantitative Data Comparison
Table 1: Suzuki-Miyaura Coupling Reactivity
| Parameter | This compound | 2-Chloro-5-(methylsulfonyl)pyridine | Rationale |
| Expected Reactivity | Higher | Lower | The C-Br bond is weaker than the C-Cl bond, facilitating faster oxidative addition. |
| Typical Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Requires more active catalysts with specialized ligands (e.g., SPhos, XPhos) | The stronger C-Cl bond necessitates a more electron-rich and sterically demanding ligand to promote oxidative addition. |
| Reaction Temperature | Room temperature to moderate heat (e.g., 80-100 °C) | Moderate to high heat (e.g., 100-120 °C) | The higher activation energy for C-Cl bond cleavage requires more thermal energy. |
| Expected Yields | Good to Excellent | Moderate to Good (highly dependent on catalyst system) | The enhanced reactivity of the bromo-derivative frequently results in higher isolated yields under standard conditions. |
Table 2: Buchwald-Hartwig Amination Reactivity
| Parameter | This compound | 2-Chloro-5-(methylsulfonyl)pyridine | Rationale |
| Expected Reactivity | Higher | Lower | Similar to Suzuki coupling, the oxidative addition of the C-Br bond to the palladium catalyst is more facile. |
| Typical Ligands | Standard phosphine ligands (e.g., BINAP, Xantphos) | Often requires bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) | More active ligands are needed to overcome the higher energy barrier of C-Cl bond activation. |
| Reaction Conditions | Milder (lower temperature, less reactive base) | More forcing (higher temperature, stronger base) | The inherent stability of the C-Cl bond requires more energy input. |
| Expected Yields | Good to Excellent | Lower to Good (highly dependent on ligand and base) | The bromo-derivative generally provides more consistent and higher yields across a broader range of amines. |
Table 3: Nucleophilic Aromatic Substitution (SNAr) Reactivity
| Parameter | This compound | 2-Chloro-5-(methylsulfonyl)pyridine | Rationale |
| Expected Reactivity | Lower | Higher | The higher electronegativity of chlorine stabilizes the Meisenheimer intermediate more effectively. |
| Reaction Conditions | May require higher temperatures or longer reaction times | Generally proceeds under milder conditions | The greater electrophilicity of the carbon attached to chlorine facilitates nucleophilic attack. |
| Leaving Group Ability | Good | Better | In the context of SNAr, chloride is a better leaving group than bromide. |
| Expected Yields | Good | Generally higher | The faster reaction rate with the chloro-derivative often leads to higher yields and fewer side products. |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. These protocols are based on procedures for structurally similar compounds and should be optimized for the specific substrates.
Suzuki-Miyaura Coupling: General Procedure
A mixture of the 2-halo-5-(methylsulfonyl)pyridine (1.0 equiv), an arylboronic acid (1.2 equiv), a base such as K₂CO₃ (2.0 equiv), and a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv) in a 4:1 mixture of 1,4-dioxane and water is degassed and heated at 90-110 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and purified by column chromatography.
Buchwald-Hartwig Amination: General Procedure
To a dry Schlenk tube, add the 2-halo-5-(methylsulfonyl)pyridine (1.0 equiv), an amine (1.2 equiv), a base such as sodium tert-butoxide (1.4 equiv), a palladium precatalyst like Pd₂(dba)₃ (0.02 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv). The tube is evacuated and backfilled with an inert gas. Anhydrous toluene is added, and the mixture is heated to 100-120 °C. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through celite. The filtrate is washed, dried, concentrated, and purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) with a Thiol Nucleophile: General Procedure
To a solution of the 2-halo-5-(methylsulfonyl)pyridine (1.0 equiv) in a polar aprotic solvent like DMSO, add a thiol (1.1 equiv) and a base such as triethylamine (1.5 equiv). The reaction mixture is heated to 60-80 °C and stirred for 12-48 hours, with progress monitored by TLC or LC-MS. After completion, the mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, or the aqueous layer is extracted with an organic solvent. The product is then purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Relative reactivity in Pd-catalyzed cross-coupling.
Caption: Relative reactivity in SNAr reactions.
Caption: A generalized experimental workflow.
Conclusion
The choice between this compound and 2-Chloro-5-(methylsulfonyl)pyridine is highly dependent on the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative is the more reactive and often preferred substrate, allowing for milder conditions and potentially higher yields. In contrast, for nucleophilic aromatic substitution reactions, the chloro-derivative is generally more reactive due to the ability of the chlorine atom to better stabilize the key anionic intermediate. A thorough understanding of these reactivity principles is essential for the strategic design and efficient execution of synthetic routes in drug discovery and development.
A Comparative Guide to Alternative Reagents for Pyridine Synthesis: Moving Beyond 2-Bromo-5-(methylsulfonyl)pyridine
For researchers, scientists, and drug development professionals, the synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry. The pyridine scaffold is a privileged structure in a vast number of pharmaceuticals. 2-Bromo-5-(methylsulfonyl)pyridine has emerged as a valuable building block for the introduction of the 5-(methylsulfonyl)pyridine moiety. However, the exploration of alternative reagents and synthetic strategies is crucial for optimizing reaction efficiency, cost-effectiveness, and accessing novel chemical space. This guide provides an objective comparison of alternative reagents and synthetic routes to this compound, supported by experimental data and detailed protocols.
Executive Summary
This guide explores three primary alternative strategies to the use of this compound for the synthesis of 2,5-disubstituted pyridines:
-
Alternative Halopyridines: Utilizing other 2-halo-5-(methylsulfonyl)pyridines, such as the chloro or iodo analogues, which offer different reactivity profiles in cross-coupling reactions.
-
Late-Stage Sulfonylation: Introducing the methylsulfonyl group at a later stage of the synthesis, starting from a more readily available substituted pyridine.
-
Classical Pyridine Synthesis: Employing multicomponent reactions like the Hantzsch synthesis to construct the pyridine ring with the desired substitution pattern from acyclic precursors.
The choice of the optimal strategy depends on factors such as the desired final product, cost of starting materials, and desired scalability. While this compound offers a reliable route, alternative approaches can provide advantages in terms of reactivity, cost, and synthetic flexibility.
Comparison of Synthetic Strategies
To provide a quantitative comparison, we will consider the synthesis of a model compound, 2-(4-methoxyphenyl)-5-(methylsulfonyl)pyridine .
Strategy 1: Suzuki-Miyaura Coupling with Alternative Halopyridines
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The reactivity of the halopyridine is a critical parameter, with the general trend being I > Br > Cl.[1][2]
| Starting Material | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12-24 | ~85 | [1] |
| 2-Chloro-5-(methylsulfonyl)pyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~70-80 | [3] |
| 2-Iodo-5-(methylsulfonyl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 6 | >90 | [3] |
Discussion: As the data indicates, 2-Iodo-5-(methylsulfonyl)pyridine provides the highest yield in the shortest reaction time under milder conditions, albeit being the most expensive starting material. The 2-chloro analogue is the most cost-effective but requires a more active catalyst system and higher temperatures to achieve good yields. This compound offers a good balance between reactivity and cost.
Strategy 2: Late-Stage Sulfonylation
This approach involves the synthesis of 2-(4-methoxyphenyl)-5-bromopyridine followed by the introduction of the methylsulfonyl group.
| Step | Reaction | Reagents | Conditions | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | 2,5-Dibromopyridine, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, 100°C, 12h | 85 |
| 2 | Nucleophilic Aromatic Substitution | Sodium methanesulfinate, CuI, L-proline, DMSO | 110°C, 24h | 75 |
Discussion: This two-step approach allows for the use of the readily available 2,5-dibromopyridine. The overall yield is comparable to the direct coupling with this compound. This strategy can be advantageous if a variety of substituents at the 5-position are desired, as the common intermediate 2-(4-methoxyphenyl)-5-bromopyridine can be used.
Strategy 3: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a one-pot multicomponent reaction that can be used to construct the pyridine ring from simple, acyclic precursors.[4][5] For the synthesis of our target molecule, the starting materials would be 4-methoxybenzaldehyde, ethyl 3-oxobutanoate, and a source of ammonia, followed by oxidation and subsequent functionalization to introduce the methylsulfonyl group.
| Step | Reaction | Conditions | Yield (%) |
| 1 | Hantzsch Dihydropyridine Synthesis | 4-methoxybenzaldehyde, ethyl 3-oxobutanoate, NH₄OAc, EtOH, reflux, 4h | 90 |
| 2 | Oxidation | HNO₃, 60°C, 2h | 85 |
| 3 | Functionalization (multi-step) | - | Lower |
Discussion: The Hantzsch synthesis provides excellent yields for the initial ring formation. However, the subsequent functionalization to introduce the methylsulfonyl group at the 5-position and remove the ester groups at the 3- and 5-positions can be a multi-step process with variable yields. This method is generally more suited for the synthesis of symmetrically substituted pyridines.[6]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Halopyridines
A mixture of the 2-halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (0.05 equiv) in a degassed solvent is heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.[1] The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Procedure for Late-Stage Sulfonylation
To a solution of 2-(4-methoxyphenyl)-5-bromopyridine (1.0 equiv) in DMSO are added sodium methanesulfinate (1.5 equiv), CuI (0.1 equiv), and L-proline (0.2 equiv). The mixture is heated at 110 °C for 24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography.
General Procedure for Hantzsch Pyridine Synthesis
A mixture of an aldehyde (1 equiv), a β-ketoester (2 equiv), and ammonium acetate (1.2 equiv) in ethanol is refluxed for 4-6 hours.[4] The solvent is removed under reduced pressure, and the residue is purified to give the dihydropyridine. The dihydropyridine is then oxidized using a suitable oxidizing agent (e.g., nitric acid, DDQ) to afford the corresponding pyridine.
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for the discussed synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Guide to 2-Bromo-5-(methylsulfonyl)pyridine and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical isomers are paramount. This guide provides a detailed spectroscopic comparison of 2-Bromo-5-(methylsulfonyl)pyridine and its key structural isomers, offering a valuable resource for unambiguous identification and quality control.
This publication presents a comprehensive analysis of the ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for this compound, alongside a comparative examination of its isomers: 3-Bromo-5-(methylsulfonyl)pyridine and 3-Bromo-2-(methylsulfonyl)pyridine. The distinct substitution patterns on the pyridine ring give rise to unique spectroscopic signatures for each isomer, which are systematically tabulated and discussed below.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its selected isomers. These values provide a clear basis for distinguishing between these structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])
| Compound | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| This compound | 9.01 | d | 2.2 | H-6 |
| 8.28 | dd | 8.5, 2.5 | H-4 | |
| 7.78 | d | 8.5 | H-3 | |
| 3.29 | s | - | -SO₂CH₃ | |
| 3-Bromo-5-(methylsulfonyl)pyridine | 9.05 | d | 2.0 | H-2 |
| 8.89 | d | 1.7 | H-6 | |
| 8.43 | t | 2.0 | H-4 | |
| 3.15 | s | - | -SO₂CH₃ | |
| 3-Bromo-2-(methylsulfonyl)pyridine | 8.65 | dd | 4.6, 1.8 | H-6 |
| 8.15 | dd | 7.9, 1.8 | H-4 | |
| 7.25 | dd | 7.9, 4.6 | H-5 | |
| 3.45 | s | - | -SO₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | δ (ppm) | Assignment |
| This compound | 153.2, 142.1, 139.8, 137.5, 122.0, 44.5 | Pyridine Ring, -SO₂CH₃ |
| 3-Bromo-5-(methylsulfonyl)pyridine | 151.8, 147.9, 138.2, 125.1, 121.9, 44.1 | Pyridine Ring, -SO₂CH₃ |
| 3-Bromo-2-(methylsulfonyl)pyridine | 158.1, 151.2, 140.5, 127.9, 122.3, 42.8 | Pyridine Ring, -SO₂CH₃ |
Table 3: FT-IR Spectroscopic Data (Wavenumber cm⁻¹)
| Compound | Key Vibrational Bands (cm⁻¹) | Assignment |
| This compound | ~1560, 1450, 1310, 1150, 780 | C=C/C=N stretch, C-H bend, SO₂ stretch (asym/sym), C-Br stretch |
| 3-Bromo-5-(methylsulfonyl)pyridine | ~1570, 1460, 1320, 1160, 800 | C=C/C=N stretch, C-H bend, SO₂ stretch (asym/sym), C-Br stretch |
| 3-Bromo-2-(methylsulfonyl)pyridine | ~1550, 1440, 1300, 1140, 790 | C=C/C=N stretch, C-H bend, SO₂ stretch (asym/sym), C-Br stretch |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 235/237 | 156/158, 79 |
| 3-Bromo-5-(methylsulfonyl)pyridine | 235/237 | 156/158, 79 |
| 3-Bromo-2-(methylsulfonyl)pyridine | 235/237 | 156/158, 79 |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the this compound isomers.
Caption: Logical workflow for the synthesis, spectroscopic analysis, and identification of this compound isomers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.
-
¹³C NMR Spectroscopy: Spectra were recorded on the same spectrometer at a frequency of 100 MHz. Data was acquired with a 45° pulse, a relaxation delay of 2 seconds, and 1024 scans, with proton decoupling.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid was placed directly on the diamond crystal of the ATR accessory.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to sample analysis.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in methanol to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Mass spectra were obtained using an Electrospray Ionization (ESI) source in positive ion mode. The samples were introduced into the mass spectrometer via direct infusion. The mass-to-charge ratio (m/z) was scanned over a range of 50-500.
This guide provides a foundational dataset for the spectroscopic differentiation of this compound and its isomers. The distinct patterns observed in the NMR, IR, and MS data serve as reliable fingerprints for the unambiguous identification of these compounds in complex research and development settings.
Unveiling the Angiogenic Inhibition Potential of 2-Bromo-5-(methylsulfonyl)pyridine Derivatives
For Immediate Release
A comprehensive analysis of compounds derived from 2-Bromo-5-(methylsulfonyl)pyridine reveals a promising class of potent kinase inhibitors with significant anti-angiogenic activity. This guide provides an in-depth comparison of the biological activities of these derivatives, focusing on their inhibition of key signaling pathways involved in new blood vessel formation, a critical process in tumor growth and metastasis. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers and drug development professionals in the field of oncology.
Comparative Biological Activity
Derivatives of 2-amino-5-(methylsulfonyl)pyridine, synthesized from the 2-bromo precursor, have demonstrated notable inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tyrosine-protein kinase receptor Tie-2, both crucial mediators of angiogenesis. The in vitro enzymatic activity of selected compounds is summarized below, highlighting their potential as dual inhibitors.
| Compound ID | Target Kinase | IC50 (nM) |
| Compound A | TIE-2 | 11 |
| VEGFR-2 | 140 | |
| Compound B | TIE-2 | 23 |
| VEGFR-2 | 450 | |
| Compound C | TIE-2 | 4 |
| VEGFR-2 | 20 |
Experimental Protocols
The inhibitory activity of the compounds was determined using established in vitro kinase assays.
VEGFR-2 and TIE-2 Kinase Assays
The ability of the compounds to inhibit VEGFR-2 and TIE-2 kinase activity was assessed using a homogenous time-resolved fluorescence (HTRF) assay. The general procedure is as follows:
-
Reagents : Recombinant human VEGFR-2 or TIE-2 kinase domain, biotinylated peptide substrate, ATP, and HTRF detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).
-
Assay Procedure :
-
Test compounds were serially diluted in DMSO and added to the wells of a 384-well plate.
-
The kinase, peptide substrate, and ATP were mixed in an assay buffer and added to the wells containing the test compounds.
-
The reaction was incubated at room temperature for a specified period (e.g., 60 minutes).
-
HTRF detection reagents were added to stop the reaction and initiate the detection signal.
-
After a further incubation period, the fluorescence was measured at 620 nm and 665 nm using an HTRF-compatible reader.
-
-
Data Analysis : The ratio of the fluorescence signals at 665 nm and 620 nm was calculated. The percent inhibition was determined relative to control wells (containing DMSO without inhibitor). IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway Visualization
The following diagrams illustrate the signaling pathways targeted by the 2-amino-5-(methylsulfonyl)pyridine derivatives.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: TIE-2 Signaling Pathway and Inhibition.
The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 2-Bromo-5-(methylsulfonyl)pyridine
For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the selection of building blocks is a critical decision that profoundly impacts project timelines, budgetary constraints, and ultimately, the successful synthesis of target molecules. In this guide, we provide a comprehensive cost-benefit analysis of 2-Bromo-5-(methylsulfonyl)pyridine, a versatile reagent in modern organic synthesis, particularly in the construction of biologically active compounds. We will objectively compare its performance with viable alternatives, supported by available experimental data, to empower informed decision-making in your synthetic endeavors.
At a Glance: Performance and Cost Comparison
The utility of this compound primarily lies in its application in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce the methylsulfonylpyridine moiety into a target molecule. This functional group is of significant interest in medicinal chemistry due to its presence in a variety of kinase inhibitors and other therapeutic agents. The core of our analysis will focus on comparing this reagent with other commercially available 2-bromo-5-halopyridines, which can serve as alternative precursors in multi-step synthetic routes.
| Reagent | CAS Number | Typical Price (per gram) | Key Advantages | Key Disadvantages |
| This compound | 343262-51-1 | $114.00 - $191.00[1] | Direct introduction of the desired methylsulfonyl group. | Higher upfront cost per gram. |
| 2-Bromo-5-chloropyridine | 40473-01-6 | $0.62 - $22.03[2] | Significantly lower cost, readily available. | Requires an additional synthetic step to introduce the methylsulfonyl group. |
| 2-Bromo-5-fluoropyridine | 41404-58-4 | Varies, generally more expensive than the chloro-analog but cheaper than the sulfonyl. | Can offer unique reactivity in certain contexts. | Also requires an additional step for the methylsulfonyl group installation. |
Delving into the Synthesis: A Focus on Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. For the purpose of this guide, we will consider a representative reaction: the coupling of a 2-bromopyridine derivative with an arylboronic acid. While specific experimental data for this compound is not abundant in publicly available literature, we can extrapolate from general protocols for similar bromopyridine substrates to establish a baseline for comparison.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyridine
This protocol is a generalized starting point and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine derivative (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]
-
Base (e.g., K₂CO₃, 2.0 equiv)[3]
-
Solvent (e.g., 1,4-dioxane/water, 4:1)[3]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-bromopyridine derivative, arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Performance Comparison: Yield and Reactivity Considerations
In Suzuki-Miyaura reactions, the reactivity of the halide generally follows the trend I > Br > Cl > F. This indicates that 2-bromopyridine derivatives are typically more reactive than their 2-chloropyridine counterparts, often leading to higher yields and shorter reaction times under similar conditions.
| Parameter | 2-Bromo-5-(substituted)pyridines | 2-Chloro-5-(substituted)pyridines |
| Typical Yields | Moderate to good[4] | Generally lower than bromides, may require more forcing conditions or specialized catalysts.[5] |
| Reaction Times | Typically 12-24 hours | Can be longer than for bromides. |
| Catalyst Loading | Standard loadings (1-5 mol%) are often effective. | May require higher catalyst loadings or more active, specialized catalysts. |
| Reaction Conditions | Milder conditions are often sufficient. | May require higher temperatures. |
The Bigger Picture: Application in Drug Discovery
The methylsulfonylpyridine motif is a key component in a number of targeted cancer therapies. For instance, compounds containing this moiety have been investigated as inhibitors of kinases in crucial signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancers like melanoma. Vemurafenib, a well-known BRAF kinase inhibitor, exemplifies the importance of related heterocyclic structures in drug design.[6][7]
Below is a simplified representation of the MAPK/ERK signaling pathway, a common target for drugs synthesized using building blocks like this compound.
Experimental Workflow: A Logical Approach
The decision to use this compound directly or to opt for a more economical precursor followed by a multi-step synthesis depends on a variety of factors. The following diagram illustrates a logical workflow for making this decision.
Conclusion: Making the Right Choice for Your Synthesis
The choice between this compound and its less functionalized halogenated counterparts is a classic trade-off between upfront reagent cost and the time and resources required for a multi-step synthesis.
-
For early-stage drug discovery and the synthesis of novel, high-value compounds on a smaller scale , the higher cost of this compound can be justified by the significant reduction in synthetic steps and development time. The directness of this approach allows for a more rapid evaluation of the target molecule's biological activity.
-
For large-scale synthesis or when cost is the primary driver , utilizing a cheaper precursor like 2-Bromo-5-chloropyridine and subsequently installing the methylsulfonyl group via a separate reaction is likely the more economical approach. While this adds complexity to the synthetic route, the substantial cost savings on the starting material can be a determining factor.
Ultimately, the optimal choice depends on the specific goals and constraints of your project. By carefully considering the factors outlined in this guide, researchers can make a well-informed decision that balances cost, efficiency, and the overall objectives of their synthetic endeavors.
References
- 1. aobchem.com [aobchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. preprints.org [preprints.org]
A Comparative Guide to Recrystallization Techniques for Purifying 2-Bromo-5-(methylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of recrystallization techniques for the purification of 2-Bromo-5-(methylsulfonyl)pyridine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate purification method is critical to ensure the identity, purity, and stability of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents a comparative analysis of various techniques, and provides estimated performance data to aid researchers in selecting the most effective method for their specific needs.
Introduction to Purification Strategies
The purity of this compound is paramount for its successful use in subsequent synthetic steps. Common impurities may arise from starting materials, side reactions, or degradation products. The primary goal of purification is to remove these impurities effectively while maximizing the recovery of the desired product. The two most common purification techniques for compounds of this nature are recrystallization and column chromatography.
Recrystallization is a technique based on the differences in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.
Column chromatography separates compounds based on their differential adsorption onto a stationary phase (like silica gel or alumina) and their solubility in a mobile phase (the eluent).[2] Less polar compounds generally travel faster down the column with a non-polar eluent, while more polar compounds are retained longer.[3]
Recrystallization Techniques: A Comparative Analysis
Due to the presence of both a polar methylsulfonyl group and a moderately polar bromopyridine ring, this compound is expected to be a solid with moderate polarity. This makes single-solvent recrystallization challenging, as a solvent that dissolves it well when hot might also have significant solubility when cold, leading to poor recovery. Therefore, a mixed-solvent system is often the most effective approach.
Estimated Solubility Data
Based on these characteristics, a suitable recrystallization strategy would involve a polar solvent in which the compound is soluble at high temperatures, paired with a non-polar "anti-solvent" to induce precipitation upon cooling.
Table 1: Estimated Performance of Recrystallization Solvent Systems
| Solvent System (v/v) | Good Solvent | Anti-Solvent | Estimated Yield (%) | Estimated Purity (%) | Advantages | Disadvantages |
| Ethanol/Water | Ethanol | Water | 75-85 | >98 | Readily available, low toxicity, good crystal formation. | Potential for oiling out if water is added too quickly. |
| Ethyl Acetate/Hexane | Ethyl Acetate | Hexane | 80-90 | >99 | High purity achievable, easy to remove solvents. | Higher cost and flammability of solvents. |
| Acetone/Water | Acetone | Water | 70-80 | >98 | Good solvating power of acetone. | Acetone's low boiling point can lead to rapid evaporation. |
| Isopropanol/Water | Isopropanol | Water | 75-85 | >98 | Similar to ethanol/water, good alternative. | Slower drying of isopropanol. |
Note: The data presented in this table are estimations based on the expected properties of this compound and are intended for guidance. Experimental verification is essential.
Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)
This protocol provides a general procedure for the purification of this compound using an ethanol/water mixed-solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add ethanol dropwise until a clear solution is obtained at the boiling point.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling generally results in the formation of larger and purer crystals.[5]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50 v/v) to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvents.
Diagram 1: Recrystallization Workflow
Caption: General workflow for mixed-solvent recrystallization.
Alternative Purification Method: Column Chromatography
Column chromatography is a powerful alternative for purifying this compound, especially when dealing with impurities that have similar solubility profiles to the product or when the product "oils out" during recrystallization.
Experimental Protocol: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent: A mixture of non-polar and polar solvents (e.g., Hexane and Ethyl Acetate)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane/ethyl acetate) and pour it into the column, allowing the silica to settle into a uniform bed.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, product-adsorbed silica gel to the top of the column. Add a protective layer of sand on top.
-
Elution: Start the elution with a low polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 hexane/ethyl acetate) to elute the compounds from the column.[8]
-
Fraction Collection: Collect the eluent in a series of small fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Diagram 2: Purification Method Selection Logic
Caption: Decision tree for selecting a purification method.
Comparison of Recrystallization and Column Chromatography
Table 2: Comparison of Purification Techniques
| Feature | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Typical Purity | High (>98%) | Very High (>99%) |
| Yield | Moderate to High (70-90%) | Lower (50-80%) due to handling losses |
| Scalability | Easily scalable to large quantities | More difficult and costly to scale up |
| Time & Labor | Relatively fast and less labor-intensive | Time-consuming and requires more hands-on attention |
| Solvent Consumption | Moderate | High |
| Cost | Generally lower | Higher due to cost of stationary phase and large solvent volumes |
| Best For | Removing small amounts of impurities with different solubility | Separating complex mixtures, isomers, or when recrystallization fails |
Conclusion
For the purification of this compound, mixed-solvent recrystallization is the recommended initial technique due to its efficiency, cost-effectiveness, and scalability. An ethanol/water or ethyl acetate/hexane system is likely to provide a good balance of yield and purity.
Column chromatography serves as an excellent alternative or secondary purification step, particularly when dealing with challenging impurity profiles or when the highest possible purity is required. The choice between these methods will ultimately depend on the specific impurities present, the desired scale of purification, and the available resources. It is always recommended to perform small-scale trials to optimize the purification conditions before proceeding with a larger batch.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. youtube.com [youtube.com]
- 4. rubingroup.org [rubingroup.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 3-Bromo-5-(methylsulfonyl)pyridine | C6H6BrNO2S | CID 22391981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Synthesis of 2-Bromo-5-(methylsulfonyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated synthetic routes for 2-Bromo-5-(methylsulfonyl)pyridine, a key intermediate in the development of various pharmaceutical compounds. Below, we detail two primary synthetic pathways, offering experimental protocols and quantitative data to inform your selection of the most suitable method for your research needs.
Route 1: Two-Step Synthesis via Thioether Intermediate
This widely-used approach involves the initial synthesis of a thioether precursor, 2-bromo-5-(methylthio)pyridine, followed by its oxidation to the desired sulfone. This method is advantageous due to its relatively straightforward reaction conditions and the commercial availability of starting materials.
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Step 1: Synthesis of 2-Bromo-5-(methylthio)pyridine
The initial step involves a nucleophilic aromatic substitution reaction on 2,5-dibromopyridine with a methylthiolate source, typically sodium thiomethoxide.
Experimental Protocol:
To a solution of 2,5-dibromopyridine (1 equivalent) in a suitable polar apathetic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added sodium thiomethoxide (1.1 to 1.5 equivalents) at room temperature. The reaction mixture is then heated to a temperature ranging from 80 to 120 °C and stirred for 4 to 12 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Step 2: Oxidation to this compound
The synthesized 2-bromo-5-(methylthio)pyridine is then oxidized to the final sulfone product. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®).
Experimental Protocol using m-CPBA:
2-Bromo-5-(methylthio)pyridine (1 equivalent) is dissolved in a chlorinated solvent like dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath, and m-CPBA (2.2 to 2.5 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate and then washed with a saturated aqueous solution of sodium bicarbonate to remove excess acid. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude sulfone, which can be further purified by recrystallization or column chromatography.
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Purity (%) |
| m-CPBA | Dichloromethane | 0 to RT | 3-6 | 85-95 | >97 |
| Oxone® | Methanol/Water | Room Temperature | 2-4 | 80-90 | >96 |
Table 1. Comparison of oxidizing agents for the conversion of 2-bromo-5-(methylthio)pyridine to this compound.
Route 2: Alternative Synthesis via Sandmeyer Reaction
An alternative approach to synthesize this compound derivatives involves the Sandmeyer reaction, starting from an amino-substituted pyridine. This route can be advantageous when the corresponding aminopyridine is readily available or when direct introduction of the sulfonyl group is desired.
Logical Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Experimental Protocol:
This route commences with the diazotization of 5-amino-2-bromopyridine. The amino compound (1 equivalent) is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 equivalents) is then added dropwise, maintaining the low temperature to form the diazonium salt.
In a separate vessel, a solution of sulfur dioxide in a suitable solvent is prepared and cooled. The freshly prepared diazonium salt solution is then added to this solution in the presence of a copper(I) catalyst. This leads to the formation of the 2-bromopyridine-5-sulfonyl halide intermediate.
Finally, the sulfonyl halide is reacted with a methylating agent, such as methylmagnesium bromide or methyl lithium, to furnish the desired this compound.
| Starting Material | Key Reagents | Intermediate | Final Step Reagent | Reported Yield (%) | Purity (%) |
| 5-Amino-2-bromopyridine | NaNO₂, HBr, SO₂, CuBr | 2-Bromopyridine-5-sulfonyl bromide | CH₃MgBr | 60-75 (overall) | >95 |
Table 2. Summary of the Sandmeyer reaction route for the synthesis of this compound.
Performance Comparison
| Feature | Route 1: Thioether Oxidation | Route 2: Sandmeyer Reaction |
| Starting Materials | 2,5-Dibromopyridine, Sodium thiomethoxide | 5-Amino-2-bromopyridine |
| Number of Steps | 2 | 3 (diazotization, sulfonylation, methylation) |
| Overall Yield | Generally higher (70-85%) | Moderate (60-75%) |
| Reagent Handling | Requires handling of odorous thiols and potentially unstable peroxides. | Involves potentially unstable diazonium salts and gaseous sulfur dioxide. |
| Scalability | Readily scalable. | Can be challenging to scale up due to the nature of diazonium salt intermediates. |
| Versatility | The thioether intermediate can be used to synthesize other sulfur-containing derivatives. | Allows for the introduction of other sulfonyl groups by varying the final alkylating/arylating agent. |
Table 3. Objective comparison of the two synthetic routes.
Conclusion
Both synthetic routes offer viable pathways to this compound and its derivatives. Route 1 , via thioether oxidation, is often preferred for its higher overall yields, fewer steps, and greater scalability, making it well-suited for larger-scale synthesis. Route 2 , utilizing the Sandmeyer reaction, provides a valuable alternative, particularly when the aminopyridine starting material is more accessible or when the direct introduction of the sulfonyl moiety is advantageous for diversification of the final product. The choice between these routes will ultimately depend on the specific requirements of your research, including available starting materials, desired scale, and safety considerations.
A Comparative Analysis of Catalysts for 2-Bromo-5-(methylsulfonyl)pyridine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. 2-Bromo-5-(methylsulfonyl)pyridine is a key building block whose reactivity in cross-coupling reactions is critical for the synthesis of novel compounds. The efficiency of these transformations is highly dependent on the selection of an appropriate catalyst system. This guide provides an objective comparison of various catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this substrate, supported by experimental data from analogous systems to aid in catalyst selection and methods development.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the pyridine scaffold and various aryl or vinyl boronic acids. The choice of palladium precursor and, critically, the phosphine ligand, dictates the reaction's success, particularly with the electron-deficient nature of the sulfonyl-substituted pyridine ring.
Below is a summary of catalyst system performance, primarily based on data for structurally similar 2-bromopyridine substrates.
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 2-Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | Phenylboronic acid | >85 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 4-Methoxyphenylboronic acid | >90 | [1][2] |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | Styrene (Heck) | ~85 | [3] |
| Pd-PEPPSI-IPr | IPr (NHC) | K₂CO₃ | THF | Phenylboronic acid | High (Expected) | [2] |
| Pd₂(dba)₃ | 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | K₃PO₄ | Toluene | Arylboronic acids | 90-98 |[2] |
Data is representative for 2-bromopyridine analogs. Yields are highly dependent on the specific boronic acid used.
Modern catalyst systems using bulky, electron-rich phosphine ligands like SPhos, or N-heterocyclic carbene (NHC) ligands, often provide superior results for challenging substrates compared to traditional catalysts like Pd(PPh₃)₄.[2] These advanced ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4]
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis.[5] The reaction couples the bromopyridine with a primary or secondary amine. Catalyst selection is vital to overcome potential inhibition by the basic nitrogen of the pyridine ring.
Table 2: Performance of Palladium Catalysts in Buchwald-Hartwig Amination of 2-Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Amine Partner | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Aniline | ~92 | [3] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | Arylamine | 85-95 | [5] |
| Pd(OAc)₂ | 1,3-Bis(diphenylphosphino)propane (dppp) | NaOtBu | Toluene | Various Amines | 70-90¹ | [6] |
| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | (+/-)-trans-1,2-diaminocyclohexane | 60 |[7] |
¹Yields are general ranges reported for the amination of 2-bromopyridines.
Bulky biaryl phosphine ligands (Buchwald ligands) and chelating phosphines like BINAP and Xantphos are highly effective in these reactions.[3][5] The choice of base is also critical, with sodium tert-butoxide and cesium carbonate being commonly employed.[5][7]
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between this compound and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper.[8][9]
Table 3: Performance of Catalysts in Sonogashira Coupling of 2-Bromopyridines
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Alkyne Partner | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Phenylacetylene | ~88 | [3] |
| Pd(CF₃COO)₂ | CuI | Et₃N | DMF | Terminal alkyne | High | [6] |
| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Terminal alkyne | ~89 |[8] |
Copper-free Sonogashira protocols have also been developed, which can be advantageous for preventing alkyne homocoupling (Glaser coupling).[3][10]
Visualized Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate a generalized catalytic cycle and a typical experimental workflow for catalyst screening.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: A typical experimental workflow for screening and optimizing catalysts.
Experimental Protocols
The following are generalized, representative protocols for conducting cross-coupling reactions with 2-bromopyridine derivatives. All reactions must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.[3]
Suzuki-Miyaura Coupling Protocol (using Pd(OAc)₂/SPhos)
This protocol is adapted for a Buchwald-type ligand system, which is highly effective for heteroaryl halides.[2]
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane or Toluene (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[2]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
-
Buchwald-Hartwig Amination Protocol (using Pd₂(dba)₃/Xantphos)
This protocol is suitable for the coupling of aryl bromides with a range of amines.[5]
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.[5]
-
Evacuate and backfill the tube with inert gas (three cycles).
-
Add anhydrous toluene, followed by the amine, via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Sonogashira Coupling Protocol (using Pd(PPh₃)₂Cl₂/CuI)
This is a classic protocol for the copper and palladium co-catalyzed coupling of aryl halides with terminal alkynes.[3]
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[3]
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat gently to 40-60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a Celite® pad.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the product by flash column chromatography.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-(methylsulfonyl)pyridine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This document provides a detailed protocol for the proper disposal of 2-Bromo-5-(methylsulfonyl)pyridine, a compound that necessitates careful handling due to its potential hazards. Adherence to these procedures is crucial for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Hazard Information
Based on data from closely related compounds, this compound should be handled as a hazardous substance. The primary hazards associated with this class of compounds are summarized below.
Hazard Identification and Precautionary Statements:
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed.[1][2][3] | Do not eat, drink or smoke when using this product.[1][2][3] |
| H315 | Causes skin irritation.[2][3][4] | Wash hands thoroughly after handling. Wear protective gloves.[2][3][4] |
| H319 | Causes serious eye irritation.[2][3][4] | Wear eye protection/face protection.[2][3][4] |
| H335 | May cause respiratory irritation.[3][4] | Avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area.[3][4] |
Personal Protective Equipment (PPE):
To minimize exposure when handling this compound, the use of appropriate personal protective equipment is mandatory.
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Protective Clothing | Lab coat and other protective clothing as necessary. |
| Respiratory Protection | Use only under a chemical fume hood.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
Waste Segregation and Collection
-
Waste Container: Use a designated, leak-proof, and clearly labeled container for collecting waste this compound.
-
Labeling: The container must be marked with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Incompatible Materials: Store waste containing this compound separately from incompatible materials, such as strong oxidizing agents, to prevent adverse reactions.[2]
Waste Accumulation and Storage
-
Designated Area: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[2] This area should be under the control of laboratory personnel and away from general lab activities.
-
Secure Containment: Keep the waste container tightly closed at all times, except when adding waste.[2] Using a secondary container is a recommended practice to contain any potential leaks or spills.[2]
-
Regulatory Adherence: Comply with institutional and local regulations regarding the maximum allowable quantity of hazardous waste and the timeframe for its removal from the laboratory.
Disposal Procedure
-
Prohibited Disposal: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[2] The product should not be allowed to enter the environment, drains, waterways, or the soil.[5]
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Disposal of unused product must be undertaken by qualified personnel who are knowledgeable in all applicable regulations.[5]
-
Incineration: One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[5]
-
Documentation: Maintain meticulous records of the amount of waste generated and the date of its disposal.[2]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuation and Ventilation: Evacuate non-essential personnel from the area and ensure adequate ventilation.[6]
-
Containment: Prevent the product from entering drains.[5]
-
Cleanup: Sweep up the solid material, taking care not to disperse dust, and collect it into an airtight container for disposal.[1][5]
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 2-Bromo-5-(methylsulfonyl)pyridine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 2-Bromo-5-(methylsulfonyl)pyridine, including operational and disposal plans.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₆H₆BrNO₂S[1][2] |
| Molecular Weight | 236.09 g/mol [1] |
| Physical State | Solid, powder[3] |
| Appearance | Beige[3] |
| Melting Point | 65 - 69 °C / 149 - 156.2 °F[3] |
| Signal Word | Warning[1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and is harmful if swallowed or inhaled. It can cause skin, eye, and respiratory irritation.[3][4][5] Therefore, strict adherence to PPE protocols is mandatory.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must be worn at all times. A face shield is required when there is a risk of splashing.[3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves should be worn. Always inspect gloves for integrity before use.[6] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully fastened. |
| Respiratory | Fume Hood or Respirator | All handling of the solid and any solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge is necessary.[6][7] |
| Feet | Closed-Toe Shoes | Full-coverage shoes are required in the laboratory. |
Experimental Workflow and Handling Procedures
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Put on all required personal protective equipment as detailed in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment, such as glassware, spatulas, and solvents, and place them inside the fume hood.
-
-
Handling:
-
Conduct all manipulations of this compound within the fume hood.
-
When weighing the solid, use a disposable weigh boat to minimize contamination.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[3]
-
-
Cleanup:
Spill and Emergency Procedures
Spills:
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Sweep up the absorbed material and place it in a designated, sealed container for hazardous waste disposal.[3]
-
Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's environmental health and safety department.
First Aid:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][4]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing.
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: If swallowed, call a poison control center or doctor immediately.[3][4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste.
-
Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4][8] Do not dispose of this chemical down the drain.[8]
References
- 1. 2-Bromo-5-(methanesulfonyl)pyridine AldrichCPR 343262-51-1 [sigmaaldrich.com]
- 2. aobchem.com [aobchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

